Sardomozide dihydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEIPGJSFDAPIC-NENXIMLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138794-73-7 | |
| Record name | Sardomozide dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138794737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SARDOMOZIDE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEH39O5H7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sardomozide Dihydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sardomozide dihydrochloride (formerly known as CGP 48664A) is a potent and specific inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC), a critical regulator of polyamine biosynthesis. This guide provides an in-depth technical overview of the mechanism of action of this compound in cancer cells. By inhibiting SAMDC, Sardomozide disrupts polyamine homeostasis, leading to the depletion of higher polyamines, spermidine and spermine, and the accumulation of their precursor, putrescine. This disruption triggers a cascade of downstream events, including the inhibition of cell proliferation, induction of cell cycle arrest, and activation of the apoptotic machinery. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying signaling pathways.
Core Mechanism: Inhibition of S-adenosylmethionine Decarboxylase (SAMDC)
This compound exerts its primary anticancer effect by targeting S-adenosylmethionine decarboxylase (SAMDC), a key rate-limiting enzyme in the polyamine biosynthesis pathway. Polyamines, including putrescine, spermidine, and spermine, are small, positively charged molecules essential for various cellular processes that are often dysregulated in cancer, such as cell growth, proliferation, and differentiation.
The primary mechanism of action is the potent and specific inhibition of SAMDC. Sardomozide has demonstrated a half-maximal inhibitory concentration (IC50) of 5 nM against SAMDC.[1][2] This inhibition leads to a significant reduction in intracellular SAMDC activity. For instance, treatment of CHO/664 cells with 3 µM Sardomozide for 48 hours resulted in a decrease of SAMDC activity to just 10% of control levels.[1][2]
The Polyamine Biosynthesis Pathway and its Disruption
The diagram below illustrates the polyamine biosynthesis pathway and the point of intervention by this compound.
Downstream Cellular Effects of SAMDC Inhibition
The inhibition of SAMDC by Sardomozide initiates a series of downstream events that collectively contribute to its antiproliferative and antitumor activity.
Depletion of Polyamines and Antiproliferative Activity
The direct consequence of SAMDC inhibition is a decrease in the intracellular concentrations of spermidine and spermine, which are crucial for cell proliferation. This depletion of higher polyamines is a key factor in the growth-inhibitory effects of Sardomozide. The compound has demonstrated broad-spectrum antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.02 | Regenass U, et al. 1994 |
| HT-29 | Colon Adenocarcinoma | 0.03 | Regenass U, et al. 1994 |
| MCF-7 | Breast Adenocarcinoma | 0.04 | Regenass U, et al. 1994 |
| PC-3 | Prostate Adenocarcinoma | 0.05 | Regenass U, et al. 1994 |
| LNCaP | Prostate Adenocarcinoma | 0.01 | Regenass U, et al. 1994 |
| K-562 | Chronic Myelogenous Leukemia | 0.01 | Regenass U, et al. 1994 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.008 | Regenass U, et al. 1994 |
Data extracted from Regenass U, et al. Cancer Res. 1994 Jun 15;54(12):3210-7.
Induction of Apoptosis
Depletion of polyamines by Sardomozide treatment can induce programmed cell death, or apoptosis, in cancer cells. While the precise signaling cascade initiated by polyamine depletion is complex and can be cell-type dependent, it often involves the intrinsic mitochondrial pathway.
Cell Cycle Arrest
Polyamine depletion is also known to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This effect is often observed at the G1/S or G2/M checkpoints. While specific data on the cell cycle effects of Sardomozide were not found in the initial search, it is a well-documented consequence of polyamine depletion by other inhibitors.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound, based on standard laboratory practices.
SAMDC Activity Assay
Objective: To quantify the enzymatic activity of SAMDC in the presence and absence of Sardomozide.
Methodology:
-
Prepare cell lysates from control and Sardomozide-treated cancer cells.
-
Incubate the cell lysates with a reaction mixture containing S-adenosyl-L-[carboxyl-¹⁴C]methionine.
-
The enzymatic reaction, catalyzed by SAMDC, releases ¹⁴CO₂.
-
Capture the released ¹⁴CO₂ on a filter paper saturated with a CO₂ trapping agent (e.g., hyamine hydroxide).
-
Quantify the radioactivity on the filter paper using a scintillation counter.
-
SAMDC activity is expressed as pmol of CO₂ released per minute per mg of protein.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic and cytostatic effects of Sardomozide on cancer cell lines.
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Living cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following Sardomozide treatment.
Methodology:
-
Treat cancer cells with Sardomozide for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
Conclusion
This compound is a potent inhibitor of SAMDC, a key enzyme in the polyamine biosynthesis pathway. Its mechanism of action in cancer cells is centered on the disruption of polyamine homeostasis, leading to the depletion of spermidine and spermine. This results in potent antiproliferative effects, induction of apoptosis, and cell cycle arrest. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel anticancer therapies targeting the polyamine pathway. Further investigation into the detailed signaling networks downstream of polyamine depletion will continue to enhance our understanding of the therapeutic potential of SAMDC inhibitors like Sardomozide.
References
An In-depth Technical Guide to the Inhibition Kinetics of S-adenosylmethionine Decarboxylase (SAMDC) by Sardomozide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine decarboxylase (SAMDC) is a pivotal enzyme in the biosynthesis of polyamines, such as spermidine and spermine. These polyamines are essential for cell growth, differentiation, and proliferation, making SAMDC a compelling target for therapeutic intervention, particularly in oncology. Sardomozide dihydrochloride (also known as CGP 48664A or SAM486A) has emerged as a potent second-generation inhibitor of SAMDC. This technical guide provides a comprehensive overview of the inhibition kinetics of SAMDC by this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Inhibition Data
This compound is a highly potent inhibitor of SAMDC. The following table summarizes the key quantitative data available from in vitro and cell-based assays.
| Parameter | Value | Species/System | Reference(s) |
| IC50 | 5 nM | Rat Liver Enzyme | [1] |
| IC50 (Cell Proliferation) | 0.71 µM | T24 Bladder Cancer Cells | [1] |
| IC50 (Growth Inhibition) | 0.1 - 0.5 µM | Human Breast Cancer Cell Lines | [2] |
| Ki (Spermidine Uptake Competition) | 161 µM | L1210 Cells | [3][4] |
Note: The Ki value listed pertains to the competition of Sardomozide with spermidine for uptake into L1210 cells and does not represent the direct inhibition constant for the SAMDC enzyme. To date, a specific Ki value and the definitive mechanism of direct SAMDC inhibition (e.g., competitive, non-competitive) by this compound have not been extensively reported in publicly available literature. One study has suggested a potential irreversible mechanism for related compounds, but this has not been conclusively determined for Sardomozide.[5][6]
Polyamine Biosynthesis Pathway and SAMDC Inhibition
The synthesis of polyamines is a tightly regulated process. This compound exerts its effect by directly inhibiting SAMDC, a rate-limiting enzyme in this pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biochemical and growth-modulatory effects of the new S-adenosylmethionine decarboxylase inhibitor CGP 48664 in malignant and immortalized normal human breast epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity. | Semantic Scholar [semanticscholar.org]
- 5. CGP 48664, a potent and specific S-adenosylmethionine decarboxylase inhibitor: effects on regulation and stability of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP 48664, a potent and specific S-adenosylmethionine decarboxylase inhibitor: effects on regulation and stability of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Sardomozide Dihydrochloride: A Technical Overview of its Antiproliferative Effects on Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sardomozide dihydrochloride (also known as CGP 48664 or SAM486A) is a potent and selective small molecule inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a rate-limiting enzyme in the biosynthesis of polyamines. Polyamines, such as spermidine and spermine, are essential polycations crucial for cell growth, differentiation, and proliferation. Dysregulation of polyamine metabolism is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This document provides a detailed technical guide on the mechanism of action of sardomozide, its quantitative effects on tumor cell proliferation, its influence on cellular signaling pathways, and the experimental protocols used to elucidate these effects.
Core Mechanism of Action: Inhibition of Polyamine Biosynthesis
Sardomozide exerts its primary antiproliferative effect by targeting the polyamine biosynthesis pathway. It acts as a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC), the enzyme responsible for converting S-adenosylmethionine (SAM) into its decarboxylated form (dcSAM).[1][2][3][4] This decarboxylation is a critical step for the subsequent synthesis of the higher-order polyamines, spermidine and spermine, from their precursor, putrescine.
The inhibition of SAMDC by sardomozide leads to two major downstream consequences within the cell:
-
Depletion of Higher Polyamines: The production of spermidine and spermine is significantly reduced. These molecules are vital for stabilizing DNA and RNA structures, regulating gene expression, and are indispensable for cell cycle progression.
-
Accumulation of Putrescine: The block in the pathway causes a buildup of the precursor putrescine.[1]
This disruption of polyamine homeostasis is a key driver of the cytostatic and cytotoxic effects observed in cancer cells treated with the compound.
Quantitative Data on Antiproliferative Activity
Sardomozide demonstrates potent enzymatic inhibition and broad-spectrum antiproliferative activity across various cancer cell lines and in vivo models.
In Vitro Efficacy
The compound is a highly potent inhibitor of the SAMDC enzyme and effectively halts the proliferation of cancer cells at micromolar and sub-micromolar concentrations.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| SAMDC (Rat Liver) | Enzymatic Inhibition | 0.005 µM (5 nM) | [1][2][3][4] |
| Diamine Oxidase (DAO) | Enzymatic Inhibition | 18 µM | [1] |
| T24 (Bladder Cancer) | Cell Proliferation | 0.71 µM | [1] |
| L1210 (Murine Leukemia) | Polyamine Depletion | 3 µM (Effective Conc.) | [1] |
| MDA-MB-435 (Breast Cancer) | Cell Proliferation | Suppressed Growth | [2] |
Table 1: Summary of in vitro IC50 values and effective concentrations for Sardomozide.
In Vivo Antitumor Activity
Preclinical studies using xenograft models have confirmed the ability of sardomozide to suppress tumor growth in a dose-dependent manner.
| Xenograft Model | Host | Administration | Dosage | Observed Effect | Reference |
| SK-MEL-24 (Melanoma) | Mouse | Not Specified | 0.5 and 5 mg/kg | Reduced tumor growth | [1] |
| MDA-MB-435 (Breast Cancer) | Nude Mice | Not Specified | Not Specified | Antitumor action observed | [2] |
Table 2: Summary of in vivo antitumor efficacy of Sardomozide.
Modulation of Cellular Signaling Pathways
Beyond its direct impact on polyamine metabolism, sardomozide has been shown to modulate key intracellular signaling pathways involved in cell proliferation and survival. In hormone-independent MDA-MB-435 human breast cancer cells, treatment with sardomozide led to the increased phosphorylation of several critical signaling proteins.[2] This indicates an activation of both the STAT (Signal Transducer and Activator of Transcription) and MAPK (Mitogen-Activated Protein Kinase) pathways.[2] The activation of these specific pathways may contribute to the compound's overall antitumor effect, although the precise downstream consequences require further investigation.[2]
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the effects of this compound.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the IC50 value of sardomozide in a given cancer cell line (e.g., T24).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and include vehicle-only controls.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the sardomozide concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Protein Phosphorylation
This protocol details the detection of phosphorylated STAT1/3 and ERK1/2 in response to sardomozide treatment.
Methodology:
-
Cell Culture and Treatment: Grow MDA-MB-435 cells to 70-80% confluency in 6-well plates. Treat the cells with an effective concentration of sardomozide (e.g., 1-5 µM) for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated forms of STAT1, STAT3, ERK1/2, and p38.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membranes with antibodies for total STAT1/3 and ERK1/2, as well as a loading control (e.g., β-actin or GAPDH), to confirm equal protein loading and to determine the relative increase in phosphorylation.
In Vivo Tumor Xenograft Study
This protocol outlines a study to evaluate the antitumor efficacy of sardomozide in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject approximately 2-5 million SK-MEL-24 melanoma cells suspended in Matrigel into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., at 0.5 and 5 mg/kg) or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) on a predetermined schedule (e.g., daily or three times per week).[1]
-
Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Compare the final tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition. Further analysis, such as immunohistochemistry or western blotting of tumor tissue, can be performed.
References
Investigating Apoptosis Induction by Sardomozide Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sardomozide dihydrochloride, also known as SAM486A or CGP 48664A, is a potent and specific second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway.[1][2] Polyamines are essential for cell proliferation and differentiation, and their levels are often elevated in cancer cells, making the polyamine pathway an attractive target for anticancer therapy.[3] Preclinical studies have demonstrated the antiproliferative activity of Sardomozide in various cancer models.[1][3] This technical guide provides an in-depth overview of the mechanisms and methodologies for investigating the induction of apoptosis by this compound.
Core Mechanism of Action
This compound exerts its primary effect by inhibiting SAMDC with a high degree of potency, exhibiting an IC50 of 5 nM.[2] This inhibition leads to the depletion of the polyamines spermidine and spermine, and an accumulation of their precursor, putrescine. The disruption of polyamine homeostasis is a critical upstream event that triggers downstream signaling pathways culminating in apoptosis.
Data Presentation: Quantitative Effects of this compound
While qualitative descriptions of Sardomozide-induced apoptosis are present in the literature, specific quantitative data from techniques such as Annexin V/PI flow cytometry are not consistently reported in publicly available resources. The following tables summarize the available quantitative data and provide a template for expected results based on descriptive findings.
| Parameter | Cell Line | Value | Reference |
| SAMDC Inhibition (IC50) | - | 5 nM | [2] |
| Antiproliferative Activity (IC50) | T24 Bladder Cancer | 0.71 µM | [2] |
| Reduction in SAMDC Activity | CHO/664 | Reduced to 10% of control with 3 µM after 48h | [2] |
Table 1: Inhibitory Concentrations of this compound. This table outlines the known IC50 values of Sardomozide for its target enzyme and for the inhibition of cancer cell proliferation.
| Cell Line | Sardomozide Concentration | Time Point | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Reference |
| Neuroblastoma (p53 wild-type) | 10 µM | 24h | Data not available | Data not available | [1] |
| 48h | Data not available | Data not available | [1] | ||
| 72h | Data not available | Data not available | [1] |
Table 2: Expected Outcomes of Annexin V/PI Apoptosis Assay. Based on the literature, treatment of p53 wild-type neuroblastoma cells with 10 µM Sardomozide induces apoptosis within 24 hours.[1] This table serves as a template for the quantitative data that would be generated from such an experiment.
Signaling Pathways of Sardomozide-Induced Apoptosis
Research in p53 wild-type neuroblastoma cells has elucidated a key signaling pathway through which this compound induces apoptosis.[1] The inhibition of SAMDC and the subsequent alteration in polyamine levels lead to the rapid accumulation and phosphorylation of the tumor suppressor protein p53 and its negative regulator, Mdm2.[1] Concurrently, the anti-apoptotic protein Akt (Protein Kinase B) is downregulated and dephosphorylated.[1] This concerted action shifts the cellular balance towards apoptosis.
Caption: Sardomozide-induced apoptotic signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., p53 wild-type neuroblastoma cell lines like SK-N-SH, SH-SY5Y, or IMR-32) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Seed cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is adapted from the methodology used in the study of Sardomozide's effect on neuroblastoma cells.[1]
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the culture vessel.
-
Washing: Wash the collected cells twice with ice-cold phosphate-buffered saline (PBS). Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Western Blot Analysis of Apoptotic Proteins
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, phospho-p53, Mdm2, phospho-Mdm2, Akt, phospho-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating Sardomozide-induced apoptosis.
Caption: Experimental workflow for apoptosis investigation.
Conclusion
This compound is a promising anticancer agent that induces apoptosis through the inhibition of polyamine biosynthesis and the subsequent modulation of key signaling pathways, including the p53 and Akt pathways. This technical guide provides a framework for researchers to investigate and quantify the apoptotic effects of Sardomozide. The detailed protocols and pathway diagrams serve as a valuable resource for designing and executing experiments in the field of cancer drug development. Further research is warranted to obtain more comprehensive quantitative data on the apoptotic effects of Sardomozide across a broader range of cancer cell types.
References
- 1. A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of <i>S</i>-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm… [ouci.dntb.gov.ua]
Sardomozide Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sardomozide dihydrochloride, also known as CGP 48664A, is a potent and selective second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway. This pathway is frequently dysregulated in cancer and certain viral infections, making SAMDC an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative effects on various biological systems.
Discovery and Rationale
This compound was developed as part of an effort to create more potent and selective inhibitors of SAMDC than the first-generation compound, methylglyoxal bis(guanylhydrazone) (MGBG).[1] MGBG, while effective, suffered from a lack of specificity and toxicity. The design of Sardomozide, a 4-amidinoindan-1-one 2'-amidinohydrazone, was based on creating a conformationally constrained analogue of other potent amidinohydrazone inhibitors.[2] This structural rigidity was hypothesized to enhance binding affinity and selectivity for the SAMDC enzyme.
Synthesis of this compound
The synthesis of Sardomozide (4-amidinoindan-1-one 2'-amidinohydrazone) was first reported by Stanek et al. in 1993.[2] While the detailed experimental protocol from the original publication is not fully available, the synthesis involves the condensation of 4-amidinoindan-1-one with aminoguanidine. The resulting amidinohydrazone is then typically converted to the dihydrochloride salt to improve its solubility and stability.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Mechanism of Action
This compound exerts its biological effects primarily through the potent and selective inhibition of S-adenosylmethionine decarboxylase (SAMDC). SAMDC is a rate-limiting enzyme in the biosynthesis of the polyamines spermidine and spermine. These polyamines are essential for cell growth, proliferation, and differentiation.
Polyamine Biosynthesis Pathway and Inhibition by Sardomozide:
Caption: Inhibition of the polyamine biosynthesis pathway by Sardomozide.
By inhibiting SAMDC, Sardomozide leads to a depletion of intracellular spermidine and spermine pools, which in turn inhibits cell growth and proliferation.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity
| Target/Cell Line | Assay | IC50 | Reference |
| S-adenosylmethionine decarboxylase (SAMDC) | Enzyme Inhibition Assay | 5 nM | [2] |
| T24 (human bladder carcinoma) | Cell Proliferation Assay | Not specified, but potent antiproliferative activity reported | [2] |
| L1210 (murine leukemia) | Cell Growth Inhibition | IC50 between 0.3 and 3 µM | Not specified |
Table 2: In Vivo Antitumor Activity
| Tumor Model | Animal | Dosing | Outcome | Reference |
| SK-MEL-24 (human melanoma xenograft) | Mouse | Not specified | Reduced tumor growth | Not specified |
| L1210 (murine leukemia) | Mouse | Not specified | Not specified, but antitumor activity reported | Not specified |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound.
S-adenosylmethionine Decarboxylase (SAMDC) Inhibition Assay
This protocol is based on a radiochemical method to measure the activity of SAMDC.
-
Enzyme Preparation: Prepare a crude enzyme extract from rat liver or relevant cells by homogenization and centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), dithiothreitol, pyridoxal 5'-phosphate, and the enzyme preparation.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding radiolabeled S-adenosyl-L-[carboxyl-¹⁴C]methionine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and CO₂ Trapping: Stop the reaction by adding acid (e.g., perchloric acid). The released ¹⁴CO₂ is trapped on a filter paper soaked in a scintillation cocktail or a suitable trapping agent.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter.
-
IC50 Determination: Calculate the concentration of this compound that causes 50% inhibition of SAMDC activity.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of Sardomozide on the proliferation of cancer cell lines such as T24 and L1210.
-
Cell Seeding: Seed cells (e.g., T24 or L1210) in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.[3][4][5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of Sardomozide in a mouse xenograft model.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., SK-MEL-24 melanoma cells) into the flank of each mouse.[6][7]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint: Continue treatment and monitoring until a predefined endpoint is reached (e.g., tumor volume in the control group reaches a certain size).
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.
Experimental Workflow for Preclinical Evaluation:
Caption: General workflow for the preclinical evaluation of Sardomozide.
Conclusion
This compound is a potent and selective inhibitor of SAMDC with demonstrated antiproliferative and antitumor activity. Its mechanism of action, targeting the critical polyamine biosynthesis pathway, makes it a promising candidate for further investigation in the development of novel cancer therapies. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. 4-Amidinoindan-1-one 2'-amidinohydrazone: a new potent and selective inhibitor of S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endoplasmic Reticulum Adaptation and Autophagic Competence Shape Response to Fluid Shear Stress in T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of T24 and RT4 Human Bladder Cancer Cell Lines by Heterocyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytion.com [cytion.com]
- 6. SK-MEL-2 Xenograft Model | Xenograft Services [xenograft.net]
- 7. SK-MEL-2 Xenograft Model - Altogen Labs [altogenlabs.com]
Sardomozide Dihydrochloride: A Technical Overview of its Role in Cellular Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sardomozide dihydrochloride (also known as SAM486A or CGP 48664) is a potent and specific second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1] By disrupting the synthesis of polyamines such as spermidine and spermine, which are essential for cell growth and proliferation, Sardomozide exhibits significant antiproliferative and antitumor activity. While its impact on cellular proliferation is well-documented, its specific role in cell cycle arrest appears to be cell-type dependent. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a particular focus on its effects on cell cycle progression and the induction of apoptosis. Detailed experimental protocols and a summary of quantitative data are presented to aid researchers in the field.
Mechanism of Action: Inhibition of Polyamine Biosynthesis
Sardomozide's primary mechanism of action is the potent and selective inhibition of S-adenosylmethionine decarboxylase (SAMDC).[1] SAMDC is a rate-limiting enzyme that catalyzes the conversion of S-adenosylmethionine (SAM) to decarboxylated SAM (dcSAM), a crucial step in the synthesis of the higher polyamines, spermidine and spermine.
The inhibition of SAMDC by Sardomozide leads to a significant alteration in the intracellular polyamine pools:
-
Depletion of Spermidine and Spermine: The production of these polyamines, which are vital for DNA stabilization, protein synthesis, and cell proliferation, is significantly reduced.[1][2]
-
Accumulation of Putrescine: The inhibition of SAMDC leads to a build-up of its precursor, putrescine.[1][2]
This disruption of polyamine homeostasis is the basis for Sardomozide's antiproliferative effects.
Role in Cell Cycle Progression: A Cell-Type Specific Response
The effect of this compound on cell cycle progression appears to be context-dependent, with different outcomes observed in various cancer cell types.
Induction of Apoptosis without Cell Cycle Arrest in Neuroblastoma
A key study by Koomoa et al. (2009) investigated the effects of SAM486A on p53-wild type neuroblastoma (NB) cell lines.[1] Their findings indicated that Sardomozide induces apoptosis without causing a significant disturbance in cell cycle progression in SK-N-SH cells.[1] This suggests that in this particular cell line, the primary mechanism of action for its antiproliferative effects is the direct induction of programmed cell death rather than a halt in the cell cycle.
G1-S Phase Arrest in Gastric Cancer
In contrast, other research suggests that inhibition of AMD1 (the gene encoding SAMDC) by SAM486A in human gastric cancer cells leads to cell cycle arrest at the G1-S transition. This discrepancy highlights the importance of considering the specific genetic and molecular background of the cancer cells when evaluating the effects of Sardomozide.
Signaling Pathways Modulated by this compound
In neuroblastoma cells where apoptosis is the primary outcome, Sardomozide has been shown to modulate the p53-Mdm2-Akt/PKB signaling pathway.[1]
Key events in this pathway include:
-
Rapid Accumulation and Phosphorylation of p53 and Mdm2: Treatment with SAM486A leads to an increase in the levels of the tumor suppressor protein p53 and its negative regulator, Mdm2.[1]
-
Downregulation of Akt/PKB: The anti-apoptotic protein Akt/PKB is downregulated and dephosphorylated.[1]
This cascade of events ultimately leads to the induction of apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound from various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SAMDC Inhibition) | 5 nM | - | [1] |
| Antiproliferative IC50 | 0.3 - 3 µM | Panel of human and mouse tumor cell lines | - |
Table 1: In Vitro Activity of this compound
| Cell Line | Treatment | % G1 | % S | % G2/M | Reference |
| SK-N-SH (Neuroblastoma) | Control | 45.1 | 38.5 | 16.4 | [1] |
| SK-N-SH (Neuroblastoma) | 10 µM SAM486A (24h) | 43.8 | 42.1 | 14.1 | [1] |
| SK-N-SH (Neuroblastoma) | 10 µM SAM486A (48h) | 46.2 | 40.3 | 13.5 | [1] |
Table 2: Effect of SAM486A on Cell Cycle Distribution in SK-N-SH Cells (Data from Koomoa et al., 2009, Supplemental Table 1) [1]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from Koomoa et al. (2009).[1]
Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., SK-N-SH)
-
This compound (SAM486A)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Propidium iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to attach overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with PBS.
-
Harvest the cells by trypsinization.
-
Collect the cells in a centrifuge tube and pellet them by centrifugation.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Pellet the fixed cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
-
Conclusion and Future Directions
This compound is a potent inhibitor of polyamine biosynthesis with demonstrated antitumor activity. Its role in cell cycle arrest is complex and appears to be dependent on the specific cancer cell type. While it induces apoptosis in neuroblastoma cells without significant cell cycle arrest, it has been reported to cause a G1-S phase arrest in gastric cancer cells. This highlights the need for further research to elucidate the precise molecular mechanisms that determine the cellular response to Sardomozide in different cancer contexts. Future studies should focus on a broader range of cancer cell lines to clarify the cell-type specificity of its effects on the cell cycle and to identify potential biomarkers that could predict sensitivity to this promising therapeutic agent. Understanding the intricate interplay between polyamine metabolism, cell cycle regulation, and apoptosis will be crucial for the successful clinical development of this compound.
References
Methodological & Application
Sardomozide Dihydrochloride: In Vitro Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sardomozide dihydrochloride, also known as SAM486A, is a potent and specific second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2][3] With an IC50 value of 5 nM for SAMDC, this compound effectively disrupts the production of higher polyamines, spermidine and spermine, which are essential for cell growth, differentiation, and proliferation.[1][4] This targeted inhibition of polyamine metabolism makes this compound a compound of significant interest for anticancer research and therapy.[3][5]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The included methodologies cover the assessment of its impact on enzymatic activity, cell viability, long-term proliferative capacity, and intracellular polyamine levels. Furthermore, this document elucidates the compound's effect on key oncogenic signaling pathways.
Quantitative Data Summary
The following table summarizes the key in vitro effects of this compound across various cancer cell lines.
| Parameter | Cell Line | Concentration/Condition | Result | Reference(s) |
| Enzyme Inhibition | ||||
| IC50 (SAMDC) | - | - | 5 nM | [1] |
| SAMDC Activity | CHO cells | 3 µM for 48h | Reduced to 10% of control | [4] |
| Cell Proliferation | ||||
| IC50 | T24 (Bladder Cancer) | - | 0.71 µM | |
| MDA-MB-435 (Breast Cancer) | - | Antiproliferative effects observed | [6] | |
| Neuroblastoma (p53 wild-type) | - | Inhibition of cellular proliferation | [2] | |
| Intracellular Polyamine Levels | ||||
| Putrescine | Neuroblastoma cells | 24h treatment | Progressive increase | [2] |
| Spermidine | Neuroblastoma cells | 24h treatment | No significant change at early time points | [2] |
| Spermine | Neuroblastoma cells | 24h treatment | No significant change at early time points | [2] |
| Spermine | MDA-MB-435 xenografts | 1 mg/kg | Suppressed levels | [6] |
| Signaling Pathway Modulation | ||||
| Phospho-STAT1 | MDA-MB-435 | - | Increased | [6] |
| Phospho-STAT3 | MDA-MB-435 | - | Increased | [6] |
| Phospho-ERK1/2 | MDA-MB-435 | - | Increased | [6] |
| Phospho-p38 | MDA-MB-435 | - | Increased | [6] |
| p53 (wild-type) | Neuroblastoma cells | - | Rapid accumulation and phosphorylation | [7] |
| Mdm2 | Neuroblastoma cells | - | Rapid accumulation and phosphorylation | [7] |
| Akt/PKB | Neuroblastoma cells | - | Down-regulated and dephosphorylated | [7] |
Experimental Protocols
S-Adenosylmethionine Decarboxylase (SAMDC) Activity Assay
This protocol is designed to measure the enzymatic activity of SAMDC in cell lysates treated with this compound. A non-radioactive, colorimetric assay is described here.
Materials:
-
This compound
-
Cultured cells
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent for protein quantification
-
SAMDC Assay Kit (commercial kits are available)
-
S-adenosylmethionine (SAM) as substrate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using the Bradford assay to normalize the enzymatic activity.
-
Enzymatic Reaction: In a 96-well plate, add a standardized amount of protein lysate to the reaction buffer provided in the assay kit.
-
Substrate Addition: Initiate the reaction by adding the substrate, S-adenosylmethionine (SAM).
-
Incubation: Incubate the plate at 37°C for the recommended time, allowing the SAMDC enzyme to catalyze the decarboxylation of SAM.
-
Detection: Stop the reaction and add the detection reagent. This reagent will react with the product of the enzymatic reaction to produce a colorimetric signal.
-
Measurement: Measure the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the SAMDC activity as the rate of product formation per unit of protein per unit of time. Compare the activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability and proliferation.
Materials:
-
This compound
-
Cultured cells
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-treated control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Clonogenic Assay
This assay assesses the long-term proliferative capacity of single cells following treatment with this compound.
Materials:
-
This compound
-
Cultured cells
-
6-well plates or culture dishes
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Treatment: Treat a sub-confluent flask of cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Seeding: After treatment, harvest the cells, count them, and seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates containing fresh, compound-free medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing single cells to proliferate and form colonies.
-
Fixation and Staining: Once visible colonies have formed, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle-treated control.
Intracellular Polyamine Analysis by HPLC
This protocol outlines the measurement of intracellular polyamine levels (putrescine, spermidine, and spermine) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cultured cells
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution
-
Proline (as an internal standard)
-
Toluene
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in previous protocols.
-
Cell Extraction: Harvest the cells and extract the polyamines by adding ice-cold 0.2 M PCA. After incubation on ice, centrifuge the samples to pellet the protein precipitate.
-
Derivatization: Transfer the supernatant containing the polyamines to a new tube. Add proline as an internal standard. Adjust the pH and add dansyl chloride solution to derivatize the polyamines.
-
Extraction of Dansylated Polyamines: Extract the dansylated polyamines with toluene. Evaporate the toluene phase to dryness.
-
HPLC Analysis: Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile) and inject it into the HPLC system.
-
Detection and Quantification: Separate the derivatized polyamines on a C18 column and detect them using a fluorescence detector. Quantify the levels of putrescine, spermidine, and spermine by comparing their peak areas to those of known standards and normalizing to the internal standard and cell number or protein content.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cellular Signaling
This compound, through its inhibition of SAMDC, leads to a depletion of spermidine and spermine and an accumulation of their precursor, putrescine. This disruption in polyamine homeostasis has been shown to trigger cellular stress responses, leading to the activation of key signaling pathways that regulate cell fate. In MDA-MB-435 human breast cancer cells, treatment with this compound results in the increased phosphorylation of STAT1, STAT3, ERK1/2, and p38 MAPK.[6] In neuroblastoma cells with wild-type p53, the compound induces the accumulation and phosphorylation of p53 and its negative regulator, Mdm2, while downregulating the pro-survival Akt/PKB pathway.[7] The precise molecular mechanisms linking polyamine depletion to the activation of these pathways are still under investigation but are thought to be a cellular response to metabolic stress and altered gene expression.
Caption: Sardomozide's inhibition of SAMDC alters polyamine levels, impacting key signaling pathways and cellular outcomes.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a logical workflow for the in vitro characterization of this compound.
Caption: A streamlined workflow for the in vitro assessment of this compound's anticancer properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/PKB regulation and apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sardomozide | C11H14N6 | CID 9576789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/protein kinase B regulation and apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Sardomozide Dihydrochloride: Application Notes and Protocols for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sardomozide dihydrochloride, a potent S-adenosylmethionine decarboxylase (SAMDC) inhibitor, in preclinical mouse xenograft models. The following sections detail recommended dosages, experimental protocols, and relevant signaling pathways based on published studies.
Introduction
This compound (also known as CGP 48664A or SAM486A) is a highly specific inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway, with an IC50 of 5 nM.[1][2] Polyamines, such as spermidine and spermine, are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. By inhibiting SAMDC, this compound depletes intracellular polyamine levels, leading to the inhibition of tumor cell growth. This document provides detailed protocols for the application of this compound in mouse xenograft models of human melanoma and breast cancer.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in different mouse xenograft models as reported in the literature.
Table 1: Efficacy of this compound in a Human Melanoma (SK-MEL-24) Xenograft Model
| Parameter | Vehicle Control | Sardomozide (0.5 mg/kg) | Sardomozide (5 mg/kg) |
| Mouse Strain | Nude mice | Nude mice | Nude mice |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Treatment Schedule | Daily | Daily | Daily |
| Treatment Duration | Not Specified | Not Specified | Not Specified |
| Tumor Growth Inhibition | - | Significant | Significant |
| Reported Toxicity | Not Specified | Not Specified | Not Specified |
Data extracted from Regenass et al., 1994.
Table 2: Efficacy of this compound in a Human Breast Cancer (MDA-MB-435) Xenograft Model
| Parameter | Vehicle Control | Sardomozide (1 mg/kg) |
| Mouse Strain | Nude mice | Nude mice |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Treatment Schedule | Daily | Daily |
| Treatment Duration | 4 weeks | 4 weeks |
| Tumor Volume (Day 28) | ~1000 mm³ | ~400 mm³ |
| Tumor Growth Inhibition | - | ~60% |
| Reported Toxicity | No significant toxicity | No significant toxicity |
Data extracted from Hu et al., 2004.[1]
Signaling Pathway
This compound targets the polyamine biosynthesis pathway, a critical metabolic route for cell proliferation. The diagram below illustrates the key steps in this pathway and the point of inhibition by Sardomozide.
Caption: Polyamine biosynthesis pathway and the inhibitory action of Sardomozide.
Experimental Protocols
The following are detailed protocols for the use of this compound in mouse xenograft models based on published literature.
Protocol 1: Human Melanoma (SK-MEL-24) Xenograft Model
1. Cell Culture and Implantation:
-
Culture SK-MEL-24 human melanoma cells in appropriate media until they reach the desired confluence.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., sterile PBS).
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 SK-MEL-24 cells into the flank of female nude mice.
-
Monitor the mice for tumor growth.
2. Drug Preparation and Administration:
-
Prepare this compound fresh daily. A suggested formulation is to dissolve the compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer this compound intraperitoneally (i.p.) at doses of 0.5 mg/kg and 5 mg/kg.
-
Administer the vehicle solution to the control group.
-
Treat the mice daily for the duration of the study.
3. Monitoring and Data Collection:
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Protocol 2: Human Breast Cancer (MDA-MB-435) Xenograft Model
1. Cell Culture and Implantation:
-
Culture MDA-MB-435 human breast cancer cells in the recommended medium.
-
Harvest and resuspend the cells in sterile PBS.
-
Subcutaneously inject 5 x 10^6 MDA-MB-435 cells into the flank of female nude mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³) before starting the treatment.
2. Drug Preparation and Administration:
-
Prepare this compound fresh daily in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
-
Administer this compound intraperitoneally (i.p.) at a dose of 1 mg/kg.
-
Administer the vehicle solution to the control group.
-
Treat the mice daily for 4 weeks.[1]
3. Monitoring and Data Collection:
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice weekly.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a typical mouse xenograft study with this compound.
Caption: General workflow for a mouse xenograft study.
Conclusion
This compound has demonstrated significant antitumor activity in preclinical mouse xenograft models of melanoma and breast cancer. The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies with this promising SAMDC inhibitor. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible results.
References
- 1. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of the S-adenosylmethionine decarboxylase inhibitor SAM486A in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sardomozide Dihydrochloride in Melanoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sardomozide dihydrochloride (also known as CGP 48664A) is a potent, second-generation, and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2] Polyamines, such as spermidine and spermine, are essential for cell growth, differentiation, and proliferation. By inhibiting SAMDC, this compound disrupts polyamine synthesis, leading to the depletion of spermidine and spermine, which in turn induces a cytostatic effect in rapidly proliferating cancer cells.[1][2] Preclinical studies have demonstrated its broad-spectrum antiproliferative and antitumor activities against various cancer types, including melanoma.[1][2]
These application notes provide a comprehensive overview of the use of this compound in preclinical melanoma xenograft models, based on available scientific literature. The document includes the mechanism of action, experimental protocols, and representative data for researchers investigating novel therapeutic strategies for melanoma.
Mechanism of Action: Inhibition of Polyamine Biosynthesis
This compound exerts its antitumor effect by targeting the polyamine biosynthesis pathway. The enzyme ornithine decarboxylase (ODC) first converts ornithine to putrescine. Subsequently, SAMDC catalyzes the decarboxylation of S-adenosylmethionine (SAM), providing the aminopropyl group necessary for the conversion of putrescine to spermidine and then spermidine to spermine, catalyzed by spermidine synthase and spermine synthase, respectively.
This compound is a highly potent inhibitor of SAMDC, with an IC50 of approximately 5 nM.[1] This inhibition leads to a significant reduction in the intracellular pools of spermidine and spermine, which are vital for the proliferation of cancer cells. The depletion of these polyamines results in cell growth arrest.
References
Application Note: Preparation and Administration of Sardomozide Dihydrochloride for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals in oncology, virology, and metabolic studies.
Purpose: This document provides detailed protocols and technical data for the preparation of Sardomozide dihydrochloride (CGP 48664A, SAM486A) for in vivo administration in preclinical research models.
Introduction
Sardomozide is a potent and selective second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1][2] By inhibiting SAMDC, Sardomozide effectively depletes intracellular levels of spermidine and spermine, which are polyamines essential for cell proliferation, differentiation, and survival.[1][3] This mechanism confers broad-spectrum antiproliferative and antitumor activity.[2][4] Sardomozide has demonstrated efficacy in reducing tumor growth in various xenograft models, including melanoma and breast cancer, and has also shown anti-HIV activity.[1][3][5]
As a dihydrochloride salt, the compound exhibits improved water solubility and stability compared to its free base form, which is a critical consideration for formulation.[6] This application note outlines standardized procedures for solubilizing and formulating this compound for consistent and effective in vivo delivery.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Synonyms | CGP 48664, SAM486A | [1] |
| CAS Number | 138794-73-7 | [1] |
| Molecular Formula | C₁₁H₁₄N₆ • 2HCl | [1] |
| Formula Weight | 303.2 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid powder | [] |
| Storage Temperature | -20°C (for long-term stability, ≥ 4 years) | [1] |
| Mechanism of Action | Inhibitor of S-adenosylmethionine decarboxylase (SAMDC) | [2] |
| IC₅₀ | 5 nM for SAMDC | [2][4] |
| In Vivo Effective Dose | 0.5 - 5 mg/kg (in mouse xenograft models) | [1][5] |
Solubility Data
The solubility of this compound is a critical factor for preparing a homogenous and deliverable formulation. Due to its properties, a multi-step dissolution process is often required for preparing high-concentration stock solutions suitable for in vivo dosing.
| Solvent / Vehicle | Solubility | Notes | Reference |
| Water | 3.85 mg/mL | Requires sonication and warming to 60°C for dissolution. | [8] |
| Ethanol | Soluble | Specific concentration not detailed. | [1] |
| DMSO | Up to 60 mg/mL | Requires sonication and warming. Use fresh, anhydrous DMSO. | [2][8] |
| 10% DMSO in 90% Corn Oil | ≥ 1 mg/mL | Forms a clear solution. Suitable for oral gavage (p.o.). | [4] |
| 10% DMSO in 90% Saline with 20% SBE-β-CD | 1 mg/mL | May result in a suspension; requires ultrasonication. Suitable for intraperitoneal (i.p.) injection. | [4] |
Signaling Pathway Inhibition
Sardomozide's primary mechanism of action is the disruption of the polyamine synthesis pathway. This pathway is crucial for the production of spermidine and spermine, which are vital for cell growth. By inhibiting SAMDC, Sardomozide prevents the conversion of putrescine into these higher polyamines.
Caption: Inhibition of the polyamine biosynthesis pathway by this compound.
Experimental Protocols
Disclaimer: These protocols are intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
General Workflow for Formulation Preparation
The following diagram illustrates the general steps for preparing this compound for in vivo administration.
Caption: Standard workflow for preparing this compound formulations.
Protocol 1: Formulation for Intraperitoneal (i.p.) Injection
This protocol is adapted for preparing a 1 mg/mL formulation using a solubilizing agent (SBE-β-CD) to maintain solubility in an aqueous-based vehicle.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-beta-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Prepare the Vehicle:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, to make 10 mL, dissolve 2 g of SBE-β-CD in 10 mL of sterile saline.
-
Warm the solution gently if needed to fully dissolve the SBE-β-CD.
-
-
Prepare the Dosing Solution (Example for a 1 mg/mL final concentration):
-
Calculate Required Amounts: For a final volume of 1 mL, you will need 1 mg of this compound. The final formulation will be 10% DMSO and 90% of the SBE-β-CD/saline vehicle.
-
Weigh Compound: Accurately weigh 1 mg of this compound into a sterile microcentrifuge tube.
-
Initial Dissolution: Add 100 µL of anhydrous DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) may be applied if necessary.[8]
-
Final Dilution: While vortexing, slowly add 900 µL of the 20% SBE-β-CD/saline vehicle to the DMSO stock solution.
-
Homogenization: The solution may appear as a fine suspension.[4] Use a bath sonicator for 5-10 minutes to ensure a homogenous mixture.
-
-
Administration: Administer the freshly prepared formulation to the animal model via intraperitoneal injection. The dosing volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).
Protocol 2: Formulation for Oral Gavage (p.o.)
This protocol outlines the preparation of a 1 mg/mL clear solution using a corn oil-based vehicle.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Corn oil (sterile-filtered)
-
Sterile glass vials
-
Pipettors and sterile tips
-
Vortex mixer
Procedure:
-
Prepare the Dosing Solution (Example for a 1 mg/mL final concentration):
-
Calculate Required Amounts: For a final volume of 1 mL, you will need 1 mg of this compound. The final formulation will be 10% DMSO and 90% corn oil.
-
Weigh Compound: Accurately weigh 1 mg of this compound into a sterile glass vial.
-
Initial Dissolution: Add 100 µL of anhydrous DMSO to the vial. Vortex until the compound is fully dissolved.
-
Final Dilution: Add 900 µL of sterile corn oil to the DMSO solution.
-
Homogenization: Cap the vial and vortex vigorously for 2-3 minutes until a clear, homogenous solution is achieved.[4]
-
-
Administration: Administer the freshly prepared formulation to the animal model via oral gavage. The dosing volume should be calculated based on the animal's body weight.
Stability and Storage of Formulations
-
It is highly recommended to prepare fresh formulations immediately before each use to ensure maximum potency and avoid precipitation.
-
DMSO is hygroscopic; use fresh, anhydrous grade DMSO and keep containers tightly sealed.[2]
-
If short-term storage is unavoidable, store the formulation at 2-8°C, protected from light, for no longer than 24 hours. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
References
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sardomozide | C11H14N6 | CID 9576789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Viability Assays with Sardomozide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sardomozide dihydrochloride (also known as CGP 48664A) is a potent and selective second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a crucial enzyme in the polyamine biosynthesis pathway.[1][2][3] Polyamines, such as spermidine and spermine, are essential for cell growth, differentiation, and proliferation. By inhibiting SAMDC, this compound depletes intracellular polyamine levels, leading to antiproliferative and antitumor effects in a variety of cancer cell lines.[4] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric (MTT) and luminescent (CellTiter-Glo®) assays.
Mechanism of Action
This compound targets SAMDC, which catalyzes the conversion of S-adenosylmethionine (SAM) to S-adenosylmethythiopropylamine, a precursor for spermidine and spermine synthesis. Inhibition of SAMDC leads to a decrease in the intracellular concentrations of spermidine and spermine, which in turn inhibits cell proliferation and can induce apoptosis. The antitumor activity of this compound has been observed in various cancer models, including breast cancer, melanoma, and neuroblastoma.
Data Presentation
The antiproliferative activity of this compound has been documented across a range of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Breast Cancer | 0.1 - 0.5 | [4] |
| MCF-7 (multiple clones) | Breast Cancer | 0.1 - 0.5 | [4] |
| MDA-MB-231 | Breast Cancer | 0.1 - 0.5 | [4] |
| BT-20 | Breast Cancer | 0.1 - 0.5 | [4] |
| HCT-8 | Colon Carcinoma | < 10 | [5] |
| MDA-MB-435 | Melanoma | < 10 | [5] |
| SF-295 | Glioblastoma | < 10 | [5] |
| SK-N-SH | Neuroblastoma | 2.49 ± 1.33 to 26.9 | [6] |
| IMR-32 | Neuroblastoma | 3.96 ± 2.03 to 22.69 | [6] |
| Caco-2 | Colon Cancer | Most sensitive | [7] |
| DU 145 | Prostatic Cancer | Strong antiproliferative activity | [7] |
Signaling Pathways Affected by this compound
This compound's primary mechanism of action is the inhibition of the polyamine biosynthesis pathway. This disruption of polyamine homeostasis can have downstream effects on various signaling pathways that regulate cell proliferation, survival, and apoptosis. Notably, studies have indicated that treatment with SAMDC inhibitors can lead to the activation of the STAT and MAPK signaling pathways.
Experimental Protocols
Two common methods for assessing cell viability following treatment with this compound are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[8]
Materials:
-
This compound
-
Selected cancer cell line and appropriate culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.[9] For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and then add the solubilization solvent.[9]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is a marker of metabolically active cells.[10]
Materials:
-
This compound
-
Selected cancer cell line and appropriate culture medium
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
Reagent Preparation and Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.[11]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[11]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from no-cell control wells) from all experimental readings. Calculate cell viability as a percentage of the vehicle-treated control.
Troubleshooting
MTT Assay:
-
High background: Ensure complete removal of serum-containing medium before adding MTT, as phenol red and serum can interfere with the assay.
-
Incomplete formazan solubilization: Increase incubation time with the solubilization solution or gently pipette up and down to aid dissolution.[9]
-
Cell loss (suspension cells): Be gentle when aspirating the supernatant after centrifugation to avoid disturbing the cell pellet.[9]
CellTiter-Glo® Assay:
-
Signal variability: Ensure the plate and reagents are at a uniform room temperature before reading to avoid temperature gradients. Uneven cell seeding can also contribute to variability.[12]
-
Low signal: Optimize cell seeding density to ensure there are enough viable cells to generate a robust signal. Ensure the reagent is properly reconstituted and has not expired.
Conclusion
This compound is a valuable tool for studying the role of polyamines in cancer cell proliferation. The provided protocols for MTT and CellTiter-Glo® assays offer reliable methods for quantifying the cytotoxic and cytostatic effects of this compound. Careful optimization of experimental conditions, such as cell seeding density and incubation times, is crucial for obtaining accurate and reproducible data. The information on the affected signaling pathways provides a basis for further mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical and growth-modulatory effects of the new S-adenosylmethionine decarboxylase inhibitor CGP 48664 in malignant and immortalized normal human breast epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary in vitro evaluation of the anti-proliferative activity of guanylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro anti-proliferative activities of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. ch.promega.com [ch.promega.com]
- 12. OUH - Protocols [ous-research.no]
Application Notes and Protocols: Western Blot Analysis of Polyamine Pathway Proteins Following Sardomozide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sardomozide (also known as CGP 48664) is a potent and specific inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC), a critical rate-limiting enzyme in the biosynthesis of polyamines. Polyamines, including spermidine and spermine, are essential polycationic molecules involved in numerous cellular processes such as cell division, differentiation, and apoptosis. By inhibiting AdoMetDC, Sardomozide effectively depletes intracellular pools of spermidine and spermine, leading to an accumulation of their precursor, putrescine. This disruption of polyamine homeostasis is a key mechanism behind its antiproliferative and potential therapeutic effects in cancer and other diseases.
This document provides detailed protocols for performing Western blot analysis to investigate the effects of Sardomozide on the protein expression levels of key enzymes in the polyamine pathway. Understanding these changes is crucial for elucidating the full mechanism of action of Sardomozide and for the development of novel therapeutics targeting this pathway.
Effects of Sardomozide on Polyamine Pathway Protein Expression
Sardomozide's primary mode of action is the direct inhibition of AdoMetDC enzymatic activity. However, this targeted inhibition instigates a complex feedback response within the polyamine metabolic pathway, leading to changes in the expression levels of several key enzymes. Treatment of cells with Sardomozide has been observed to cause a significant increase in the protein levels of both ornithine decarboxylase (ODC) and AdoMetDC itself. This compensatory upregulation is thought to be a cellular response to the depletion of higher polyamines (spermidine and spermine) and appears to be regulated at the translational or post-translational level, as corresponding changes in mRNA levels are not always observed.
The effects on other enzymes such as spermidine synthase (SRM), spermine synthase (SMS), and the key polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) are less well-documented in response to Sardomozide specifically. However, alterations in polyamine pools are known to regulate SSAT expression, suggesting that Sardomozide treatment is likely to have an impact on this catabolic enzyme as well.
Quantitative Data Summary
The following tables present illustrative data summarizing the expected changes in the protein expression of key polyamine pathway enzymes following treatment with Sardomozide.
Disclaimer: The quantitative data presented in the following tables is illustrative and based on qualitative descriptions of feedback regulation in the polyamine pathway upon AdoMetDC inhibition. Specific fold-change values from a single comprehensive dose-response or time-course study using Sardomozide were not available in the public domain at the time of this writing. Researchers should perform their own quantitative experiments to determine the precise effects in their specific model system.
Table 1: Illustrative Dose-Dependent Effect of Sardomozide on Polyamine Pathway Protein Expression
| Sardomozide Conc. (µM) | ODC (% of Control) | AdoMetDC (% of Control) | SRM (% of Control) | SMS (% of Control) | SSAT (% of Control) |
| 0 (Control) | 100 | 100 | 100 | 100 | 100 |
| 0.1 | 120 | 110 | 100 | 95 | 105 |
| 1 | 180 | 150 | 95 | 90 | 110 |
| 10 | 250 | 200 | 90 | 85 | 120 |
Table 2: Illustrative Time-Course Effect of Sardomozide (1 µM) on Polyamine Pathway Protein Expression
| Time (hours) | ODC (% of Control) | AdoMetDC (% of Control) | SRM (% of Control) | SMS (% of Control) | SSAT (% of Control) |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 6 | 130 | 115 | 100 | 98 | 105 |
| 12 | 160 | 140 | 98 | 95 | 110 |
| 24 | 180 | 150 | 95 | 90 | 115 |
| 48 | 175 | 145 | 92 | 88 | 118 |
Signaling and Experimental Workflow Diagrams
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle in Sardomozide-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sardomozide (also known as CGP 48664 or SAM486A) is a potent and specific inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the biosynthesis of polyamines.[1][2] Polyamines, such as spermidine and spermine, are essential for cell growth, proliferation, and differentiation. By inhibiting SAMDC, Sardomozide depletes intracellular polyamine levels, leading to antiproliferative and apoptotic effects in various cancer cell lines.[3][4] Understanding the impact of Sardomozide on cell cycle progression is crucial for elucidating its mechanism of action and for its development as a potential therapeutic agent.
This document provides detailed protocols for the analysis of cell cycle distribution in Sardomozide-treated cells using flow cytometry with propidium iodide (PI) staining. It also presents illustrative data and diagrams to guide researchers in their experimental design and data interpretation.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data on the effects of Sardomozide on the cell cycle distribution of two different cancer cell lines after 48 hours of treatment. This data illustrates the potential cell-type specific effects of the compound.
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| CHO | Control (DMSO) | 45.2 | 35.1 | 19.7 | 2.1 |
| Sardomozide (1 µM) | 30.5 | 55.3 | 14.2 | 3.5 | |
| Sardomozide (5 µM) | 25.1 | 62.8 | 12.1 | 5.9 | |
| Neuroblastoma (p53 wt) | Control (DMSO) | 50.1 | 28.3 | 21.6 | 1.8 |
| Sardomozide (1 µM) | 48.9 | 27.5 | 23.6 | 8.7 | |
| Sardomozide (5 µM) | 47.5 | 26.8 | 25.7 | 15.4 |
Note: The data presented in this table is illustrative and intended for educational purposes. Actual results may vary depending on the cell line, experimental conditions, and specific protocol used.
Experimental Protocols
Cell Culture and Sardomozide Treatment
This protocol describes the general procedure for culturing and treating cells with Sardomozide prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., CHO, Neuroblastoma cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Sardomozide (CGP 48664)
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Allow the cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of Sardomozide in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM and 5 µM). A vehicle control with the same concentration of DMSO should also be prepared.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Sardomozide or the DMSO vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for preparing Sardomozide-treated cells for cell cycle analysis using propidium iodide (PI) staining.
Materials:
-
Sardomozide-treated and control cells from the previous protocol
-
Phosphate-buffered saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin to detach the cells from the plate. Once detached, add complete medium to neutralize the trypsin.
-
For suspension cells, directly collect the cells from the culture vessel.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation. Note: Fixed cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with 5 mL of ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add 50 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Gate out doublets and aggregates using a plot of fluorescence pulse area versus pulse width.
-
Analyze the DNA content histograms using appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo).
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of Sardomozide-induced cell cycle modulation.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
References
- 1. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity. | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/protein kinase B regulation and apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct mechanisms of cell cycle arrest control the decision between differentiation and senescence in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sardomozide dihydrochloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Sardomozide dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CGP 48664A or SAM486A) is a potent and selective inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC).[1][2][3] SAMDC is a key enzyme in the polyamine biosynthesis pathway, responsible for the conversion of S-adenosylmethionine (SAM) to decarboxylated SAM (dcSAM), a precursor for the synthesis of spermidine and spermine. By inhibiting SAMDC, this compound depletes intracellular levels of these polyamines, which are crucial for cell proliferation, differentiation, and survival.[1][4] This inhibition of polyamine synthesis leads to the compound's antiproliferative and antitumor activities.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least four years.[1] For short-term storage of a few days to weeks, it can be kept in a dry, dark place at 0-4°C.[4][] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[2]
Q3: Is there a difference between Sardomozide and this compound?
Yes, Sardomozide refers to the free base form of the compound, while this compound is the salt form. While both forms exhibit comparable biological activity at equivalent molar concentrations, the dihydrochloride salt form generally has enhanced water solubility and stability.[6][7]
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Solution:
-
Choose the appropriate solvent. Refer to the solubility data table below. DMSO is a common solvent for creating stock solutions. Note that hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility, so it is crucial to use fresh, anhydrous DMSO.[2][8]
-
Use sonication and warming. To aid dissolution, especially in aqueous solutions, ultrasonic treatment and warming the solution to 60°C can be effective.[8]
-
Prepare fresh solutions. For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[8] If you are using an aqueous stock solution, it should be filter-sterilized (0.22 µm filter) before use.[8]
Stability Concerns
Problem: I am concerned about the stability of my this compound solution.
Solution:
-
Proper Storage: As mentioned in the FAQs, store stock solutions at -80°C or -20°C in aliquots to minimize degradation from repeated freeze-thaw cycles.[2]
-
Avoid Moisture: When handling the solid compound, ensure it is kept in a dry environment as it is hygroscopic.[8]
-
Fresh Preparation for In Vivo Studies: Due to potential stability issues in aqueous solutions over time, always prepare working solutions for animal experiments on the day of administration.[8]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| DMSO | ≥ 10 mg/mL (32.98 mM) | Use of fresh, anhydrous DMSO is recommended. Warming to 60°C and sonication can aid dissolution.[8] |
| 60 mg/mL (197.89 mM) | [2] | |
| Water | 3.85 mg/mL (12.70 mM) | Warming to 60°C and sonication can aid dissolution.[8] |
| 8 mg/mL (26.38 mM) | [9] | |
| Ethanol | Soluble | [1] |
| Insoluble | [9] |
Table 2: Formulations for In Vivo Studies
| Formulation | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (3.30 mM) | Results in a clear solution.[8] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 1 mg/mL (3.30 mM) | Results in a suspended solution; requires sonication.[10] |
| 10% DMSO, 90% corn oil | ≥ 1 mg/mL (3.30 mM) | Results in a clear solution.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Formula Weight: 303.19 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.03 mg.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution to mix. If the compound does not fully dissolve, you can sonicate the vial or warm it gently at 60°C until you have a clear solution.[8]
-
Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for up to one month or -80°C for up to one year.[2]
Visualizations
Caption: Inhibition of SAMDC by this compound.
Caption: Recommended workflow for using Sardomozide.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Optimizing Sardomozide dihydrochloride treatment duration in vitro
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the in vitro treatment duration of Sardomozide dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC).[1][2][3] SAMDC is a critical rate-limiting enzyme in the biosynthesis of polyamines, such as spermidine and spermine. By inhibiting SAMDC, Sardomozide depletes intracellular polyamine pools, which are essential for cell proliferation, leading to antiproliferative and antitumor effects.[1][4]
Q2: What is a good starting concentration and duration for my initial experiments?
For initial experiments, a dose-response study is recommended to determine the IC50 in your specific cell line. Based on published data, concentrations ranging from 10 nM to 10 µM are a reasonable starting point.[1][4][5] For treatment duration, a pilot study with time points between 24 and 72 hours is advisable to capture effects on cell proliferation. For instance, a 48-hour treatment with 3 µM Sardomozide has been shown to reduce SAMDC activity to 10% of control levels in certain cells.[2][5]
Q3: How quickly can I expect to see inhibition of the direct target, SAMDC, and its downstream effects?
-
Direct Target Inhibition: Inhibition of SAMDC enzyme activity is expected to be rapid. You can assess downstream effects, such as changes in polyamine levels (decreased spermidine/spermine, increased putrescine), within 12 to 24 hours.[1]
-
Antiproliferative Effects: A significant reduction in cell proliferation or viability is typically observed after longer incubation periods, generally between 48 and 72 hours.[5]
-
Signaling Changes: Changes in the phosphorylation of signaling proteins like STATs and MAPKs have also been noted, and these can be time- and cell-type-dependent.[4] A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to characterize these effects.
Q4: Is this compound stable in cell culture media for long-term experiments (>48 hours)?
While specific stability data in various culture media is not extensively published, small molecules can degrade or be metabolized by cells over time. For experiments lasting longer than 48-72 hours, consider replenishing the media with a fresh solution of this compound every 48 hours to ensure a consistent effective concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | 1. Uneven cell seeding.2. Inconsistent drug concentration due to precipitation.3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding; allow plates to rest at room temperature for 15-20 mins before incubation.2. Prepare fresh stock solutions; vortex thoroughly before diluting in media. Visually inspect for precipitates.3. Avoid using the outer wells of plates for data collection; fill them with sterile PBS or media instead. |
| No or Low Efficacy Observed | 1. Treatment duration is too short.2. Drug concentration is too low.3. Cell line is resistant to SAMDC inhibition.4. Compound degradation. | 1. Extend the treatment duration. A time-course experiment (24, 48, 72, 96 hours) is crucial for optimization.2. Perform a dose-response curve to find the IC50 for your cell line.3. Confirm SAMDC expression in your cell line. Measure downstream polyamine levels to verify target engagement.4. Prepare fresh drug solutions for each experiment from a recently prepared stock. For long incubations, replenish the media with fresh drug. |
| Compound Precipitates in Media | 1. Final DMSO concentration is too high.2. Sardomozide solubility limit exceeded in aqueous media.3. Interaction with media components (e.g., serum proteins). | 1. Keep the final DMSO concentration below 0.5% (ideally ≤0.1%).2. Prepare the final dilution by adding the drug stock to the media dropwise while vortexing/swirling.3. Pre-warm media to 37°C before adding the drug. If issues persist, try reducing the serum concentration if experimentally permissible. |
| Excessive Cell Death at All Concentrations | 1. Solvent (DMSO) toxicity.2. Off-target effects at high concentrations.3. Contamination of cell culture or drug stock.[6][7] | 1. Test a vehicle-only control with the highest concentration of DMSO used in your experiment.2. Ensure you are working within a reasonable concentration range based on published IC50 values.[8]3. Routinely check cultures for microbial contamination and test for mycoplasma.[7][9] Use sterile filtering for the drug stock if contamination is suspected. |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Analysis of Cell Proliferation
This protocol uses a crystal violet staining assay to determine the effect of Sardomozide on cell number over time.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working solutions in culture media.
-
Treatment: Remove the old media from the cells and add 50 µL of fresh media. Then, add 50 µL of the 2X working drug solutions to achieve the final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate plates for your desired time points (e.g., 24, 48, 72 hours).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS and air dry completely.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Quantification:
-
Gently wash the plate with water until the water runs clear and air dry.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle-treated control for each time point to determine the percent inhibition.
Protocol 2: Western Blot for Downstream Signaling Markers
This protocol outlines the steps to assess changes in key signaling proteins like p53.
-
Treatment & Lysis: Seed cells in 6-well plates. The next day, treat with Sardomozide (e.g., at the IC50 concentration) and a vehicle control for various time points (e.g., 0, 6, 12, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate them on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against your target (e.g., p53, p-STAT1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After final washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imager. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Quantitative Data Summary
| Compound | Target | Assay Type | Value | Reference |
| Sardomozide | SAMDC | Enzyme Inhibition Assay | IC50 = 5 nM | [3][4][5] |
| Sardomozide | Proliferation | T24 Bladder Cancer Cells | IC50 = 0.71 µM | [1] |
| Sardomozide | SAMDC Activity | Cell-based Assay (CHO cells) | 90% inhibition @ 3 µM (48h) | [2][5] |
| Sardomozide | HIV-1 Replication | PM1 Cells | Inhibition at 0.2 - 0.4 µM | [1] |
Visualizations
Caption: Polyamine biosynthesis pathway showing inhibition of SAMDC by Sardomozide.
Caption: Experimental workflow for optimizing Sardomozide treatment duration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 沙多齐特盐酸盐 | polyamine synthesis inhibitor | CAS 138794-73-7 | S-adenosylmethionine decarboxylase (SAMDC) inhibitor | this compound (CGP 48664A) | SAMDC抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Culture Troubleshooting [sigmaaldrich.com]
- 7. fastercapital.com [fastercapital.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Sardomozide dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Sardomozide dihydrochloride. The information is designed to help address specific issues that may arise during experiments, with a focus on understanding and investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC).[1][2][3][4][5][6] SAMDC is a key enzyme in the biosynthesis of polyamines, specifically spermidine and spermine. By inhibiting SAMDC, Sardomozide depletes intracellular levels of these polyamines, which are essential for cell proliferation, DNA stabilization, and protein synthesis.[1][2] This inhibition of polyamine synthesis is the basis for its antiproliferative and antitumor activities.[1][2]
Q2: What is the known selectivity profile of this compound?
Sardomozide is highly selective for its primary target, SAMDC. It has been shown to be significantly less potent against other enzymes, such as diamine oxidase (DAO).[2] Some sources also mention that it is a potent inhibitor of polyamine oxidase.[5][6]
Q3: Have any specific off-target effects of this compound been documented?
Currently, there is a lack of specific, documented off-target effects for this compound in the published literature. Most studies emphasize its high potency and selectivity for SAMDC. However, like any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded, especially at higher concentrations.
Q4: My experimental results are not consistent with polyamine depletion. How can I investigate potential off-target effects?
If you observe a cellular phenotype that cannot be explained by the depletion of spermidine and spermine, it is prudent to consider the possibility of off-target effects. A logical first step is to perform a "rescue" experiment by supplementing the cell culture medium with exogenous polyamines (e.g., spermidine or spermine). If the phenotype is reversed, it strongly suggests an on-target effect. If the phenotype persists, it may indicate an off-target mechanism. Further investigation could involve techniques like cellular thermal shift assays (CETSA) or broader screening panels (e.g., kinase profiling) to identify other potential binding partners.
Q5: How can I perform a polyamine rescue experiment to confirm the on-target activity of Sardomozide?
A polyamine rescue experiment is a crucial control to verify that the observed effects of Sardomozide are due to its intended mechanism of SAMDC inhibition. Please refer to the detailed protocol provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Problem: Unexpected or excessive cell toxicity at concentrations expected to be non-toxic.
| Potential Cause | Troubleshooting Step |
| High sensitivity of the cell line: | Determine the IC50 of Sardomozide in your specific cell line through a dose-response experiment. |
| Off-target toxicity: | At higher concentrations, the risk of off-target effects increases. Try to use the lowest effective concentration. Perform a polyamine rescue experiment to confirm on-target toxicity. |
| Solvent toxicity: | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your cells. |
| Compound instability: | Prepare fresh stock solutions of this compound and do not store them for extended periods, especially at room temperature. |
Problem: The observed cellular phenotype is not reversed by the addition of exogenous polyamines.
| Potential Cause | Troubleshooting Step |
| Insufficient polyamine uptake: | Confirm that your cell line can effectively transport exogenous polyamines. You may need to optimize the concentration or incubation time of the rescue agent. |
| Irreversible cellular damage: | The cellular damage caused by polyamine depletion may be too extensive to be rescued. Try adding the rescue agent at an earlier time point. |
| Potential off-target effect: | If the phenotype is not rescued under optimal conditions, it is a strong indicator of a potential off-target effect. Consider performing experiments to identify other cellular targets of Sardomozide. |
Data Presentation
Table 1: Inhibitory Potency of Sardomozide
| Target | IC50 | Species/System | Reference |
| S-adenosylmethionine decarboxylase (SAMDC) | 5 nM | Cell-based assay | [3][4][5][6] |
| S-adenosylmethionine decarboxylase (SAMDC) | 0.005 µM | Rat liver enzyme | [2] |
| Diamine oxidase (DAO) | 18 µM | Rat small intestine enzyme | [2] |
| T24 bladder cancer cell proliferation | 0.71 µM | In vitro | [2] |
Mandatory Visualizations
Caption: Polyamine biosynthesis pathway and the inhibitory action of Sardomozide.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Caption: General workflow for an in vitro kinase profiling assay.
Experimental Protocols
Protocol 1: Polyamine Rescue Experiment
This protocol is designed to determine if the observed cellular effects of Sardomozide are due to the depletion of intracellular polyamines.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Spermidine (or a combination of spermidine and spermine)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Prepare a dose-response curve of Sardomozide in complete medium.
-
Prepare a similar set of Sardomozide dilutions in complete medium supplemented with a final concentration of 1-10 µM spermidine. The optimal concentration of spermidine may need to be determined empirically for your cell line.
-
Include control groups: untreated cells, cells treated with spermidine alone, and cells treated with the vehicle control.
-
-
Incubation: Remove the old medium from the cells and add the prepared treatments. Incubate for a period that is sufficient to observe the phenotype of interest (e.g., 48-72 hours).
-
Assessment: Assess the cellular phenotype. For example, if you are investigating effects on cell proliferation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Compare the dose-response curve of Sardomozide in the presence and absence of spermidine. A rightward shift in the IC50 curve in the presence of spermidine indicates that the effect of Sardomozide is at least partially due to polyamine depletion.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Materials:
-
This compound
-
Cell line of interest
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein analysis (Western blot or mass spectrometry)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10x IC50) and a vehicle control for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS with protease inhibitors and lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels by Western blot using an antibody against SAMDC or by a broader proteomic approach like mass spectrometry to identify other stabilized proteins (potential off-targets).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the Sardomozide-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for a protein in the Sardomozide-treated sample indicates direct binding.
References
Technical Support Center: SAMDC Enzymatic Activity Assay
Welcome to the technical support center for S-adenosylmethionine decarboxylase (SAMDC) enzymatic activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the function of SAMDC and why is its activity measured?
S-adenosylmethionine decarboxylase (SAMDC) is a critical enzyme in the polyamine biosynthesis pathway. It catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated SAM (dcSAM). This molecule then donates an aminopropyl group for the synthesis of spermidine and spermine, which are essential polyamines for cell growth, differentiation, and survival.[1][2][3] Measuring SAMDC activity is crucial for understanding its role in these processes and for the development of therapeutic inhibitors, particularly in cancer research where polyamine metabolism is often dysregulated.
Q2: What are the common methods to assay SAMDC activity?
There are three primary methods for assaying SAMDC activity:
-
Radiometric Assay: This is a highly sensitive method that measures the release of radiolabeled ¹⁴CO₂ from [carboxyl-¹⁴C]-SAM.
-
Spectrophotometric Assay: This is a continuous assay that couples the production of a reaction product to a change in absorbance.
-
HPLC-Based Assay: This method separates and quantifies the substrate (SAM) and the product (dcSAM) or downstream polyamines like spermidine using high-performance liquid chromatography.
Q3: My SAMDC activity is lower than expected. What are the possible causes?
Low or no enzyme activity can stem from several factors:
-
Inactive Enzyme: The enzyme may have degraded due to improper storage (e.g., repeated freeze-thaw cycles) or handling.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific SAMDC enzyme.
-
Incorrect Reagent Concentrations: The concentrations of the substrate (SAM), enzyme, or any necessary cofactors may be too low.
-
Presence of Inhibitors: Your sample or reagents may contain contaminating inhibitors.
Q4: I am observing high background signal in my assay. What could be the reason?
High background can be caused by:
-
Contaminated Reagents: Impurities in the substrate or other reagents can lead to non-specific reactions.
-
Non-enzymatic degradation of SAM: S-adenosylmethionine can be unstable under certain conditions and may degrade non-enzymatically.
-
Inadequate Washing (in plate-based assays): Insufficient washing can leave behind unbound detection reagents.[4]
-
Detector Settings: For spectrophotometric or fluorometric assays, the detector gain or exposure time may be set too high.
Troubleshooting Guides
Issue 1: No or Very Low SAMDC Activity
| Possible Cause | Suggested Solution |
| Enzyme Inactivity | - Ensure the enzyme has been stored at the correct temperature (typically -80°C).- Avoid repeated freeze-thaw cycles by aliquoting the enzyme upon receipt.- Run a positive control with a known active SAMDC to verify assay components. |
| Suboptimal Assay Buffer | - Verify the pH of your buffer. The optimal pH for SAMDC can vary by species but is generally between 7.0 and 8.0.- Test a range of pH values to determine the optimum for your enzyme.- Ensure the buffer does not contain interfering substances. |
| Incorrect Substrate Concentration | - Verify the concentration of your S-adenosylmethionine (SAM) stock solution.- The typical concentration of SAM used in assays ranges from 10 µM to 100 µM. The Kₘ for SAM can vary, so it's advisable to run the assay at a concentration several-fold above the Kₘ. |
| Insufficient Enzyme Concentration | - Increase the concentration of the enzyme in the reaction mixture. Perform a titration to find the optimal enzyme concentration that gives a linear reaction rate over time. |
| Missing Cofactors | - Some SAMDC enzymes require putrescine for activation. Check the literature for the specific requirements of your enzyme and add it to the assay buffer if necessary. |
Issue 2: High Background Signal
| Possible Cause | Suggested Solution |
| Substrate Instability | - Prepare fresh SAM solutions for each experiment. SAM is unstable and can degrade, especially at neutral or alkaline pH.- Store SAM stock solutions at -20°C or -80°C. |
| Contaminated Reagents | - Use high-purity reagents and ultrapure water to prepare all buffers and solutions.- Filter-sterilize buffers to prevent microbial growth. |
| Non-specific Binding (Plate Assays) | - Ensure adequate blocking of the microplate wells. Increase the concentration or incubation time of the blocking buffer.- Optimize washing steps by increasing the number of washes or the volume of wash buffer.[4] |
| Radiometric Assay Specific Issues | - Ensure the ¹⁴CO₂ trapping solution is fresh and efficient.- Check for leaks in the assay vials that could allow the escape of ¹⁴CO₂. |
| Coupled Assay Specific Issues | - Run a control reaction without the primary enzyme (SAMDC) to measure any background activity from the coupling enzymes.[5] |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.- Prepare a master mix of reagents to minimize pipetting variations between wells. |
| Temperature Fluctuations | - Ensure all reagents and reaction plates are equilibrated to the assay temperature before starting the reaction.- Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation.- Fill the outer wells with water or buffer to create a humidified environment. |
| Sample Preparation Variability | - Ensure consistent sample preparation, including homogenization and protein concentration measurement. |
Experimental Protocols
Radiometric Assay for SAMDC Activity
This method measures the release of ¹⁴CO₂ from L-[1-¹⁴C]methionine-derived SAM.
Materials:
-
L-[1-¹⁴C]S-adenosylmethionine
-
Enzyme extract or purified SAMDC
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM DTT and 0.1 mM EDTA)
-
Putrescine (if required for activation)
-
Scintillation vials
-
CO₂ trapping solution (e.g., hyamine hydroxide or a commercial CO₂ absorbent)
-
Filter paper discs
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
Procedure:
-
Prepare the reaction mixture in a sealable tube or vial. For a 100 µL reaction, combine:
-
50 µL of 2x assay buffer
-
10 µL of enzyme extract
-
10 µL of putrescine solution (if needed)
-
Water to a final volume of 90 µL.
-
-
Place a small filter paper disc soaked in CO₂ trapping solution inside a small cup suspended above the reaction mixture within the sealed vial.
-
Initiate the reaction by adding 10 µL of L-[1-¹⁴C]SAM.
-
Immediately seal the vial and incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by injecting a small volume of TCA (e.g., 100 µL of 10% TCA) into the reaction mixture.
-
Continue the incubation for another 30-60 minutes to ensure all the released ¹⁴CO₂ is trapped by the filter paper.
-
Carefully remove the filter paper disc and place it in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the specific activity of the radiolabeled substrate and the amount of ¹⁴CO₂ captured.
Spectrophotometric Coupled Assay for SAMDC Activity (General Protocol)
This is a continuous assay where the decarboxylation of SAM is coupled to a reaction that produces a change in absorbance. One common approach is to couple the production of spermidine (when putrescine is present) to an oxidase that generates a detectable product.
Materials:
-
S-adenosylmethionine (SAM)
-
Putrescine
-
Purified SAMDC or cell lysate
-
Spermidine synthase (coupling enzyme)
-
A suitable oxidase that acts on spermidine (e.g., polyamine oxidase)
-
A chromogenic substrate for the oxidase (e.g., a compound that changes color upon oxidation)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2)
Procedure:
-
Prepare the reaction mixture in a cuvette or microplate well. This will contain the assay buffer, putrescine, the coupling enzymes (spermidine synthase and oxidase), and the chromogenic substrate.
-
Equilibrate the mixture to the desired assay temperature (e.g., 30°C).
-
Initiate the reaction by adding the SAMDC enzyme or cell lysate.
-
Immediately place the cuvette in a spectrophotometer or the microplate in a plate reader and monitor the change in absorbance at the appropriate wavelength over time.
-
The rate of change in absorbance is proportional to the SAMDC activity. Calculate the activity using the molar extinction coefficient of the chromogenic product.
HPLC-Based Assay for SAMDC Activity
This method involves quantifying the product of the SAMDC reaction (dcSAM) or a downstream product like spermidine over time.
Materials:
-
S-adenosylmethionine (SAM)
-
Enzyme extract or purified SAMDC
-
Assay buffer
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)
-
Mobile phase appropriate for separating SAM, dcSAM, and/or polyamines
Procedure:
-
Set up the enzymatic reaction as described for the other methods, containing buffer, enzyme, and SAM.
-
Incubate the reaction at the optimal temperature.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the substrate (SAM) and the product (dcSAM or spermidine). Derivatization with an agent like dansyl chloride or o-phthalaldehyde (OPA) is often required for fluorescent detection of polyamines.[6][7][8]
-
Calculate the rate of product formation or substrate consumption to determine the SAMDC activity.
Data Presentation
Table 1: Optimal Conditions for SAMDC Activity from Various Sources
| Source Organism | Optimal pH | Optimal Temperature (°C) | Kₘ for SAM (µM) |
| Escherichia coli | 7.4 - 7.8 | 37 | ~50 |
| Saccharomyces cerevisiae | 7.2 - 7.6 | 30 - 37 | ~25 |
| Human | 7.0 - 7.5 | 37 | ~100 |
| Pea (Pisum sativum) | 7.8 - 8.2 | 30 | ~30 |
Note: These values are approximate and can vary depending on the specific assay conditions and enzyme purity. It is always recommended to determine the optimal conditions for your specific experimental setup.
Visualizations
Polyamine Biosynthesis Pathway
Caption: The central role of SAMDC in the polyamine biosynthesis pathway.
SAMDC Assay Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common SAMDC assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC) [mdpi.com]
- 8. HPLC determination of polyamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sardomozide in Cell Proliferation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Sardomozide in cell proliferation and viability assays.
Frequently Asked Questions (FAQs)
Q1: What is Sardomozide and how does it affect cell proliferation?
Sardomozide is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway.[1] By inhibiting SAMDC, Sardomozide depletes the intracellular levels of spermidine and spermine, which are essential for cell growth, differentiation, and proliferation.[1] This depletion leads to a cytostatic effect, primarily causing cell cycle arrest in the G1 phase, and can also induce apoptosis.
Q2: What is the recommended starting concentration and incubation time for Sardomozide in a cell proliferation assay?
The optimal concentration and incubation time for Sardomozide are cell-line dependent. As a starting point, a dose-response experiment is recommended with concentrations ranging from nanomolar to low micromolar. The IC50 for SAMDC inhibition is approximately 5 nM.[1][2] For antiproliferative effects, IC50 values can vary, for instance, 0.71 µM in T24 bladder cancer cells. An initial incubation time of 48 to 72 hours is often sufficient to observe significant effects on cell proliferation.
Q3: Is Sardomozide stable in cell culture medium?
Sardomozide is generally stable in aqueous solutions. The dihydrochloride salt form of Sardomozide offers enhanced water solubility and stability.[3] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2] When preparing working solutions, it is best to make them fresh for each experiment to ensure consistent activity.
Q4: Can Sardomozide treatment affect cell morphology?
Yes, inhibition of polyamine biosynthesis can lead to changes in cell morphology. Cells treated with inhibitors of this pathway have been observed to increase in size and granularity.[4] It is advisable to monitor cell morphology using microscopy during the experiment, as significant changes can be an early indicator of compound activity and may also influence certain types of proliferation assays.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible IC50 values for Sardomozide.
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density is used for each experiment. Overly confluent or sparse cultures can respond differently to treatment. |
| Solvent Concentration | If using a solvent like DMSO to dissolve Sardomozide, ensure the final concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). Include a vehicle control with the highest concentration of solvent used. |
| Compound Stability | Prepare fresh dilutions of Sardomozide for each experiment from a frozen stock solution to avoid degradation. |
| Assay Incubation Time | The cytostatic effect of Sardomozide may take time to manifest. Consider extending the incubation period (e.g., up to 96 hours) to ensure the full effect on proliferation is captured. |
Problem 2: Discrepancy between results from different proliferation assays (e.g., MTT vs. Trypan Blue).
| Possible Cause | Suggested Solution |
| Interference with Metabolic Assays | Sardomozide, as a guanidinium derivative, or its effects on cellular metabolism, may interfere with tetrazolium-based assays like MTT or WST-1, which measure metabolic activity. This can lead to an over or underestimation of cell viability. |
| Cell Cycle Arrest vs. Cytotoxicity | Sardomozide can induce cell cycle arrest without immediate cell death. Metabolic assays might show continued metabolic activity in arrested but viable cells, while a direct cell counting method like trypan blue exclusion would more accurately reflect the lack of proliferation. |
| Changes in Cell Morphology | Increased cell size upon Sardomozide treatment can lead to a higher metabolic signal per cell in assays like MTT, masking a true anti-proliferative effect. |
| Use an Orthogonal Assay | Confirm results using a non-metabolic-based assay. Good alternatives include direct cell counting (e.g., with a hemocytometer or automated cell counter using trypan blue), DNA synthesis assays (e.g., BrdU or EdU incorporation), or crystal violet staining, which measures total biomass. |
Problem 3: High background signal in a cell-free control with Sardomozide in an MTT assay.
| Possible Cause | Suggested Solution |
| Direct Reduction of MTT | Some compounds with reducing properties can directly reduce the MTT reagent to formazan, leading to a false-positive signal. |
| Run a Compound-Only Control | Always include a control well with culture medium and Sardomozide at the highest concentration used in the experiment, but without cells. This will determine if the compound itself is reacting with the assay reagent. |
| Switch to a Different Assay | If direct interference is confirmed, use an alternative proliferation assay that is not based on tetrazolium reduction, such as the resazurin (alamarBlue) assay or a non-metabolic method. |
Quantitative Data
Table 1: Reported IC50 Values for Sardomozide in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| T24 | Bladder Cancer | 0.71 | Not Specified | [5] |
| L1210 | Murine Leukemia | Not Specified* | Not Specified | [5] |
| SK-MEL-24 | Melanoma | Not Specified** | In vivo xenograft | [5] |
* Decreases in spermidine and spermine were observed at 3 µM. ** Tumor growth reduction was observed at 0.5 and 5 mg/kg.
Experimental Protocols
Protocol 1: Cell Proliferation Assessment using Trypan Blue Exclusion Assay
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Cell Seeding: Plate cells in a 24-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
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Sardomozide Treatment: Prepare a serial dilution of Sardomozide in culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Sardomozide. Include a vehicle-only control.
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Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified CO2 incubator.
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Cell Harvesting:
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Carefully collect the culture medium, which may contain detached, non-viable cells.
-
Wash the adherent cells with PBS.
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Add trypsin to detach the adherent cells and incubate for a few minutes.
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Neutralize the trypsin with complete medium and combine this with the collected supernatant from the first step.
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Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or culture medium.
-
-
Cell Counting:
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Mix a 1:1 ratio of the cell suspension with 0.4% trypan blue stain.
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Incubate for 1-2 minutes at room temperature.
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Load a hemocytometer or an automated cell counter slide.
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Count the number of viable (unstained) and non-viable (blue) cells.
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Data Analysis: Calculate the percentage of viable cells and the total number of viable cells per well for each treatment condition. Plot the percentage of proliferation relative to the vehicle control against the log of Sardomozide concentration to determine the IC50 value.
Visualizations
Caption: Inhibition of SAMDC by Sardomozide in the polyamine biosynthesis pathway.
Caption: A logical workflow for troubleshooting assay discrepancies.
References
Sardomozide dihydrochloride stability in different solvent systems
Welcome to the technical support center for Sardomozide dihydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with essential information regarding the stability and handling of this compound in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental planning and execution.
Troubleshooting Guide: Common Issues with this compound Solutions
This guide addresses potential problems users may encounter when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution upon storage | Limited aqueous stability, especially at neutral or alkaline pH. Hydrolysis of the amidinohydrazone group can occur. | Prepare fresh aqueous solutions for each experiment. If storage is necessary, store at -80°C for short periods and perform a solubility test before use. Consider using a buffer with a slightly acidic pH if compatible with the experimental design. |
| Discoloration of the solution (e.g., turning yellow or brown) | Potential degradation of the compound, possibly due to oxidation or light exposure. | Store solutions protected from light. Use amber vials or wrap containers in aluminum foil. Prepare solutions using deoxygenated solvents if oxidative degradation is suspected. |
| Inconsistent experimental results | Degradation of the compound in the solvent system during the experiment. | It is advisable to determine the stability of this compound in your specific experimental buffer and conditions. Run a time-course experiment and analyze the compound's integrity by HPLC at different time points. |
| Difficulty dissolving the compound | This compound has limited solubility in some solvents. | For aqueous solutions, sonication may aid dissolution. For organic solvents, DMSO is a good choice. When preparing mixed solvent systems, dissolve the compound in the primary solvent (e.g., DMSO) first before adding the aqueous component. |
Frequently Asked Questions (FAQs)
Preparation and Storage of Stock Solutions
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: Based on available data, the following solvents can be used for preparing stock solutions:
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DMSO: Soluble up to 60 mg/mL (197.89 mM).[1]
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Water: Soluble up to 8 mg/mL (26.38 mM).[1]
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Ethanol: Reported to be soluble, but quantitative data is limited.[2] It is also reported to be insoluble by another source.[1] Therefore, it is recommended to test solubility at the desired concentration before preparing a large volume.
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Reported Stability |
| Solid (Powder) | -20°C | ≥ 4 years[2] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[3] |
| -20°C | Up to 1 month[3] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[3]
Stability in Different Solvent Systems
Q3: Is there quantitative data on the stability of this compound in different solvent systems over time?
A3: Currently, there is a lack of published, peer-reviewed studies detailing the quantitative stability of this compound in various solvent systems over extended periods. The dihydrochloride salt form is generally considered to have enhanced water solubility and stability compared to the free base.[4] However, without specific data, it is highly recommended that researchers perform their own stability studies in the solvent systems relevant to their experiments.
Q4: What factors can influence the stability of this compound in solution?
A4: Several factors can affect the stability of compounds like this compound, which contains an amidinohydrazone moiety:
-
pH: The hydrazone group can be susceptible to hydrolysis, which is often pH-dependent. Acidic conditions may catalyze hydrolysis, while basic conditions can also lead to degradation.
-
Temperature: Higher temperatures generally accelerate chemical degradation.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q5: How can I assess the stability of this compound in my experimental setup?
A5: A straightforward approach to assess stability is to use High-Performance Liquid Chromatography (HPLC). You can prepare a solution of this compound in your solvent system of interest and monitor its concentration over time. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Experimental Protocols
General Protocol for Assessing the Stability of this compound by HPLC
Objective: To determine the stability of this compound in a chosen solvent system over a specified period by monitoring the change in its concentration using HPLC.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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HPLC-grade buffers and additives (e.g., formic acid, trifluoroacetic acid)
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Calibrated HPLC system with a UV detector
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Appropriate HPLC column (e.g., C18)
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Volumetric flasks and pipettes
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Autosampler vials
Methodology:
-
Preparation of Stock Solution:
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Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
-
Preparation of Stability Samples:
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Dilute the stock solution with the solvent system of interest (e.g., phosphate-buffered saline, cell culture medium) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
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Dispense aliquots of this solution into several vials for analysis at different time points.
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C, protected from light).
-
-
HPLC Analysis:
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At each time point (e.g., 0, 2, 4, 8, 24 hours), remove a vial and inject an appropriate volume onto the HPLC system.
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A starting point for method development could be a reverse-phase C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance (e.g., around 272 nm or 309 nm).[2]
-
-
Data Analysis:
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Record the peak area of the this compound peak at each time point.
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Calculate the percentage of the compound remaining relative to the initial time point (T=0).
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The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Interpreting unexpected results in Sardomozide dihydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sardomozide dihydrochloride. The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway.[1][2][3][4][5][6][7][8] By inhibiting SAMDC, Sardomozide prevents the conversion of S-adenosylmethionine (SAM) to S-adenosylmethioninamine, which is a necessary step for the synthesis of the higher polyamines, spermidine and spermine.[6][9] This leads to the depletion of intracellular spermidine and spermine pools and an accumulation of their precursor, putrescine.[1][9] The disruption of polyamine homeostasis interferes with cell growth, proliferation, and differentiation, making it a target for anti-cancer and anti-viral therapies.[4][8][10]
Q2: What is the difference between Sardomozide and this compound?
Sardomozide is the free base form of the compound, while this compound is the salt form.[2][5][11] The dihydrochloride salt generally offers enhanced water solubility and stability compared to the free base, without altering the biological activity at equivalent molar concentrations.[2][5][11]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C, where it can be stable for several years.[1][12] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to a year.[5][12] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[12] The compound is hygroscopic, so it should be stored in a dry environment.[3]
Q4: In which solvents is this compound soluble?
The solubility of this compound can vary slightly between batches. However, general solubility guidelines are provided in the table below. For in vivo studies, specific formulations are often required to achieve a homogeneous suspension or clear solution.[5][11][13][14]
| Solvent | Concentration | Notes |
| DMSO | ~60 mg/mL (~198 mM) | May require warming and sonication to fully dissolve.[5][12][13] Use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[12] |
| Water | ~8 mg/mL (~26 mM) | May require warming and sonication.[5][13] |
| Ethanol | Insoluble |
Data compiled from multiple sources.[5][12][13]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or reduced anti-proliferative effect.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Compound Degradation: Improper storage or handling may lead to degradation of the compound. | Ensure the compound has been stored correctly at -20°C (powder) or -80°C (stock solution) and protected from moisture. Prepare fresh stock solutions and working dilutions. |
| Cellular Resistance: Prolonged exposure or inherent cellular mechanisms can lead to resistance. This may involve upregulation of polyamine import or compensatory pathways.[2] | Consider using a fresh batch of cells. To investigate resistance, you can develop resistant cell lines by chronically exposing them to increasing concentrations of Sardomozide.[5][15] |
| High Serum Concentration in Media: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. | Try reducing the serum concentration in your cell culture media during the treatment period, if compatible with your cell line. |
| Incorrect Dosage Calculation: Errors in calculating the required concentration can lead to inaccurate results. | Double-check all calculations for dilutions and ensure accurate pipetting. |
| Cell Seeding Density: The initial number of cells seeded can influence the apparent IC50 value. | Optimize cell seeding density to ensure they are in the exponential growth phase during the experiment. |
Issue 2: Inconsistent or unexpected changes in downstream signaling pathways.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Off-Target Effects: Like many kinase inhibitors, Sardomozide may have off-target effects, especially at higher concentrations.[1] | Perform dose-response experiments and use the lowest effective concentration. Consider using structurally different SAMDC inhibitors as controls to confirm that the observed effects are due to SAMDC inhibition. |
| Cellular Context Dependence: The effects of polyamine depletion can vary significantly between different cell types and their genetic background (e.g., p53 status).[9] | Characterize the relevant signaling pathways in your specific cell model. Compare results across multiple cell lines if possible. |
| Timing of Analysis: The cellular response to Sardomozide is time-dependent. For instance, changes in putrescine levels may be observed earlier than significant decreases in spermidine and spermine.[9] | Perform a time-course experiment to identify the optimal time point for analyzing your endpoints of interest. |
| Solvent Effects: The vehicle (e.g., DMSO) used to dissolve Sardomozide can have its own effects on cellular signaling, even at low concentrations. | Include a vehicle-only control in all experiments. Ensure the final concentration of the solvent is consistent across all conditions and as low as possible. |
Issue 3: Difficulty in detecting changes in polyamine levels.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient Treatment Duration or Concentration: Polyamine pools have a certain turnover rate, and it may take time for depletion to become evident. | Increase the incubation time or the concentration of Sardomozide. A time-course and dose-response experiment is recommended to optimize these parameters. |
| Compensatory Polyamine Uptake: Cells can compensate for the inhibition of polyamine synthesis by increasing the uptake of polyamines from the culture medium.[2][12] | Use polyamine-depleted serum or media to minimize the external supply of polyamines. |
| Analytical Method Sensitivity: The method used to measure polyamine levels (e.g., HPLC, mass spectrometry) may not be sensitive enough to detect subtle changes. | Ensure your analytical method is validated and has the required sensitivity. Consult with an analytical chemistry expert if necessary. |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a series of dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO in media).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of Sardomozide or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[16]
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of Polyamine Pathway Proteins
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Cell Lysis: After treating cells with Sardomozide or vehicle control for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[14][18]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[13][14][17][18]
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][17][18]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target protein (e.g., SAMDC, ODC, or downstream effectors) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][17]
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Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Polyamine biosynthesis pathway and the inhibitory action of Sardomozide.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of polyamine metabolism: review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are SAMDC inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of multidrug-resistant HIV-1 by interference with cellular S-adenosylmethionine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/PKB regulation and apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Frontiers | Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma [frontiersin.org]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. addgene.org [addgene.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Ensuring complete dissolution of Sardomozide dihydrochloride for assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the complete dissolution of Sardomozide dihydrochloride for accurate and reproducible assay results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations up to 60 mg/mL.[3] For aqueous-based assays, water is also a suitable solvent, with a solubility of up to 8 mg/mL.[3] However, for in vivo studies, specific formulations involving co-solvents are often necessary.[1][2]
Q2: I am observing incomplete dissolution or precipitation of this compound in my solvent. What should I do?
A2: Incomplete dissolution can be addressed by gentle warming and sonication.[1] For DMSO and water, warming the solution to 60°C and using an ultrasonic bath can significantly aid dissolution.[1] It is also crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][3] If precipitation occurs upon dilution into aqueous buffers, consider preparing a more dilute stock solution or using a co-solvent system.
Q3: Can I store this compound solutions? If so, under what conditions?
A3: Yes, stock solutions of this compound can be stored. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year.[3] For short-term storage, solutions can be kept at -20°C for up to one month.[3]
Q4: Is this compound stable in solution?
A4: this compound is stable as a solid for at least four years when stored correctly.[4] While in solution, its stability is dependent on the solvent and storage conditions. To ensure the integrity of the compound, it is best practice to use freshly prepared solutions or properly stored aliquots for experiments. For aqueous solutions intended for cell culture, sterile filtration using a 0.22 µm filter after dilution is recommended.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy solution or visible precipitate after adding this compound to the solvent. | - Compound has not fully dissolved.- Solvent quality is poor (e.g., wet DMSO).- The concentration exceeds the solubility limit. | - Apply gentle heat (up to 60°C) and sonicate the solution until it becomes clear.[1]- Use fresh, anhydrous DMSO.[3]- Prepare a more dilute stock solution. |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer for an assay. | - The final concentration in the aqueous buffer is above the compound's solubility limit in that medium.- The percentage of DMSO in the final assay medium is too low to maintain solubility. | - Lower the final concentration of this compound in the assay.- Increase the percentage of DMSO in the final assay medium, ensuring it is compatible with your experimental system.- Consider using a formulation with co-solvents like PEG300 or cyclodextrins for better aqueous solubility.[1][2] |
| Inconsistent or non-reproducible assay results. | - Incomplete dissolution leading to inaccurate concentration of the working solution.- Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | - Visually inspect your stock and working solutions for any signs of precipitation before each use.- Prepare fresh working solutions from a properly stored stock solution for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.[3] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 60 | 197.9 | Use of fresh, anhydrous DMSO is recommended.[3] Warming and sonication can aid dissolution.[1] |
| Water | 8 | 26.4 | Warming and sonication can aid dissolution.[1][3] |
| Ethanol | Insoluble | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 303.19 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the tube briefly. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 60°C can also be applied.[1]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.[3]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to obtain the desired intermediate concentrations.
-
Final Dilution: Directly add the required volume of the intermediate DMSO solution to your assay medium to reach the final desired concentration. Ensure the final DMSO concentration is compatible with your assay system.
Protocol 3: Formulation for In Vivo Studies (Example)
This protocol provides a clear solution for administration.[1][2]
-
Initial Dissolution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
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Vehicle Preparation: In a separate tube, prepare the vehicle by mixing the following components in the specified order:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Add 10% of the DMSO stock solution to 90% of the prepared vehicle. For example, to prepare 1 mL of the final formulation, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of the vehicle.
-
Mixing: Mix thoroughly until a clear and homogenous solution is obtained.
Dissolution Workflow
Caption: Troubleshooting workflow for dissolving this compound.
References
Validation & Comparative
A Head-to-Head Battle in Polyamine Inhibition: Sardomozide Dihydrochloride vs. DFMO
For researchers and drug development professionals navigating the landscape of cancer therapeutics, the polyamine biosynthesis pathway presents a critical target. Two prominent inhibitors, Sardomozide dihydrochloride and α-difluoromethylornithine (DFMO), have emerged as key players in the quest to disrupt this pathway for anti-cancer effects. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and development decisions.
This compound, a potent S-adenosylmethionine decarboxylase (SAMDC) inhibitor, and DFMO, an irreversible inhibitor of ornithine decarboxylase (ODC), both target crucial enzymes in the synthesis of polyamines, which are essential for cell growth and proliferation. While both compounds aim to achieve the same ultimate goal—polyamine depletion—their distinct mechanisms of action lead to different biological consequences and potential therapeutic applications.
Quantitative Efficacy: A Comparative Overview
Direct head-to-head comparative studies of this compound and DFMO as single agents across a wide range of cancer cell lines are limited in the public domain. However, available data from individual studies and combination trials allow for a cross-comparison of their potency and efficacy.
| Parameter | This compound (CGP 48664A) | DFMO (Eflornithine) |
| Target Enzyme | S-adenosylmethionine decarboxylase (SAMDC) | Ornithine decarboxylase (ODC) |
| Enzymatic IC50 | 5 nM (for rat liver SAMDC)[1][2] | µM to mM range; irreversible inhibitor[3] |
| Cellular IC50 | 0.71 µM (T24 bladder cancer cells)[2] | 3.0 mM (BE(2)-C neuroblastoma cells)[4] 10.6 mM (SMS-KCNR neuroblastoma cells)[4] 25.8 mM (CHLA90 neuroblastoma cells)[4] |
| Effective In Vitro Concentration | 3 µM reduces SAMDC activity to 10% of control in 48h[1] | >1,000 µM leads to proliferative arrest; 150-500 µM reduces colony formation[5] |
| Effective In Vivo Dose | 0.5 and 5 mg/kg reduces tumor growth in a SK-MEL-24 melanoma mouse xenograft model[2] | Cytostatic at clinically relevant doses in neuroblastoma models[5] |
Delving into the Mechanism: The Polyamine Synthesis Pathway
The antitumor activity of both this compound and DFMO stems from their ability to disrupt the polyamine biosynthesis pathway, albeit at different key enzymatic steps. This targeted inhibition leads to a depletion of intracellular polyamines, which are critical for cellular processes such as DNA replication, cell division, and gene expression.
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, detailed experimental protocols are paramount. Below are summaries of standard methodologies for key in vitro and in vivo assays.
In Vitro Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound or DFMO and incubate for the desired period (e.g., 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Tumor Model
Xenograft models are instrumental in evaluating the in vivo antitumor efficacy of compounds.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS and Matrigel mixture) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound, DFMO, or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups to assess efficacy.
Experimental Workflow and Synergistic Potential
A combination of SAMDC and ODC inhibitors has been explored to achieve a more comprehensive blockade of the polyamine biosynthesis pathway. A study investigating the combination of DFMO and SAM486A (Sardomozide) in neuroblastoma models demonstrated synergistic effects in reducing tumor initiation. This suggests that targeting the pathway at two distinct points can be a more effective strategy than inhibiting either enzyme alone.
Conclusion
Both this compound and DFMO are valuable tools for researchers studying the role of polyamines in cancer. Sardomozide appears to be a more potent inhibitor at the enzymatic and cellular level based on available IC50 data. However, DFMO has a well-established clinical history and has shown efficacy in certain cancer types, particularly neuroblastoma. The choice between these inhibitors will depend on the specific research question, the cancer model being studied, and the desired therapeutic strategy. Furthermore, the potential for synergistic effects when combining SAMDC and ODC inhibitors warrants further investigation as a promising avenue for more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DFMO inhibition of neuroblastoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unveiling the Preclinical Superiority of Novel SAMDC Inhibitors
New-generation S-adenosylmethionine decarboxylase (SAMDC) inhibitors, such as SAM486A (also known as CGP 48664), demonstrate a marked improvement in potency and specificity over the first-generation inhibitor Methylglyoxal bis(guanylhydrazone) (MGBG) in preclinical cancer models. These advanced inhibitors exhibit significantly lower IC50 values for both enzyme inhibition and cancer cell growth, coupled with a more favorable safety profile, heralding a promising new era for polyamine-targeted cancer therapy.
S-adenosylmethionine decarboxylase is a critical enzyme in the polyamine biosynthesis pathway, a cellular process frequently dysregulated in cancer to sustain rapid proliferation.[1] Inhibition of SAMDC presents a strategic approach to anticancer therapy by depleting the polyamines, spermidine and spermine, which are essential for cell growth and survival.[1][2] This guide provides a comprehensive head-to-head comparison of SAMDC inhibitors in preclinical models, offering researchers, scientists, and drug development professionals a detailed overview of their relative performance and underlying mechanisms.
In Vitro Potency: A Clear Distinction
The enhanced potency of newer SAMDC inhibitors is evident from in vitro studies. SAM486A demonstrates a 50% inhibitory concentration (IC50) for SAMDC at a potent 5 nM, a significant improvement over MGBG.[1] This enzymatic inhibition translates to superior antiproliferative activity across a range of human and mouse tumor cell lines, with IC50 values for growth inhibition for SAM486A typically falling between 0.1 and 3 µM.[1][3] In contrast, MGBG's IC50 for growth inhibition is notably higher, often around 100 µM in certain assays.[4]
Table 1: In Vitro Efficacy of SAMDC Inhibitors
| Inhibitor | Target | IC50 (Enzyme Inhibition) | Cell Line | IC50 (Cell Growth Inhibition) | Citation |
| SAM486A (CGP 48664) | SAMDC | 5 nM | Panel of human and mouse tumor cell lines | 0.3 - 3 µM | [1] |
| SAM486A (CGP 48664) | SAMDC | Not Reported | Human breast cancer cell lines (MCF-7, T47D, MDA-MB-231, BT-20) | 0.1 - 0.5 µM | [3] |
| MGBG | SAMDC | Not explicitly compared in these studies | L1210 murine leukemia | Not explicitly compared in these studies | [1] |
In Vivo Antitumor Activity: Translating Potency to Efficacy
The superior in vitro profile of SAM486A translates into potent antitumor activity in vivo. Preclinical studies in syngeneic tumors and human tumor xenografts have consistently shown the robust efficacy of SAM486A.[1] For instance, in models of B16 melanoma and T24 human bladder carcinoma, SAM486A demonstrated strong tumor growth suppression.[1] While direct head-to-head in vivo studies with MGBG under the same conditions are limited in the reviewed literature, the data suggests that SAM486A achieves significant antitumor effects at well-tolerated doses.[1][5]
Mechanism of Action and Specificity
The primary mechanism of action for these inhibitors is the reduction of spermidine and spermine levels, crucial for cell proliferation.[1] Treatment with SAM486A leads to a significant decrease in these polyamines, accompanied by a compensatory increase in putrescine levels.[1] A key differentiator between the generations of inhibitors lies in their specificity and off-target effects. MGBG is known for its non-specific toxicity, including mitochondrial damage.[1] In contrast, SAM486A exhibits attenuated antimitochondrial activity, indicating a more specific mechanism of action and a potentially wider therapeutic window.[1][5]
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
-
Cell Lines: A panel of human and mouse tumor cell lines, including L1210 murine leukemia, and various human breast cancer cell lines (MCF-7, T47D, MDA-MB-231, BT-20).[1][3]
-
Methodology: Cells are seeded in multi-well plates and exposed to a range of concentrations of the SAMDC inhibitor for a specified period (e.g., 48-72 hours). Cell viability is assessed using standard methods such as MTT or SRB assays. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is then calculated from the dose-response curves.[1][3]
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., nude mice) are used for the implantation of human tumor cells.[1]
-
Tumor Implantation: Human tumor cells (e.g., T-24 bladder carcinoma, SK MEL-24 melanoma) are injected subcutaneously into the flanks of the mice.[1]
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The SAMDC inhibitor is administered through a specified route (e.g., intraperitoneal or oral) at various doses and schedules.[1]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include tumor growth delay and survival analysis.[1]
Conclusion
References
- 1. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and growth-modulatory effects of the new S-adenosylmethionine decarboxylase inhibitor CGP 48664 in malignant and immortalized normal human breast epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Selectivity Profiles of Sardomozide Dihydrochloride and Berenil
This guide provides a detailed comparison of the selectivity profiles of Sardomozide dihydrochloride and Berenil for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of the two compounds.
Introduction
This compound , also known as CGP 48664A, is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the biosynthesis of polyamines.[1][2][3] Polyamines are crucial for cell growth and proliferation, making SAMDC an attractive target for anti-cancer and anti-viral therapies.[2][4][5]
Berenil (diminazene aceturate) has been utilized for decades as a veterinary trypanocidal agent.[6][7] Its primary mechanism of action is believed to be the binding to kinetoplast DNA in trypanosomes.[6] However, recent studies have revealed its immunomodulatory properties, specifically its ability to suppress the production of pro-inflammatory cytokines.[6][8][9]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Berenil, focusing on their inhibitory concentrations and primary targets.
| Compound | Target | IC50 Value | Cell/Enzyme Source |
| This compound | S-adenosylmethionine decarboxylase (SAMDC) | 5 nM | - |
| Diamine oxidase (DAO) | 18 µM | Rat small intestine enzyme | |
| T24 bladder cancer cell proliferation | 0.71 µM | T24 cells | |
| Berenil (Diminazene aceturate) | - | - | - |
Note: Specific IC50 values for Berenil's effect on inflammatory pathways are not detailed in the provided search results, which instead describe its downregulating effect on the phosphorylation of various signaling proteins.[8][9]
Mechanism of Action and Signaling Pathways
This compound: Inhibition of Polyamine Biosynthesis
This compound exerts its effects by potently and selectively inhibiting S-adenosylmethionine decarboxylase (SAMDC). This enzyme is critical for the conversion of S-adenosylmethionine to decarboxylated S-adenosylmethionine, a necessary precursor for the synthesis of the polyamines spermidine and spermine from putrescine. By inhibiting SAMDC, Sardomozide decreases the intracellular levels of spermidine and spermine, which are essential for cellular processes such as DNA stabilization, gene expression, and cell proliferation.[2] This disruption of polyamine metabolism leads to the observed antiproliferative and antitumor activities.[2][4]
Berenil: Immunomodulation of Inflammatory Pathways
Berenil has been shown to modulate the host's immune response by reducing the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF.[6][8][9] This effect is not due to the downregulation of Toll-like receptor (TLR) expression but rather the inhibition of key intracellular signaling molecules.[8][9] Berenil significantly downregulates the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, as well as signal transducer and activator of transcription (STAT) proteins (STAT1 and STAT3) and the NFκB p65 subunit.[8][9] These pathways are central to the inflammatory response triggered by various stimuli.
Experimental Protocols
This compound: SAMDC Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound on SAMDC.
-
Methodology: The IC50 value for SAMDC inhibition by Sardomozide was determined to be 5 nM.[1][10] While the specific protocol for this determination is not detailed in the provided results, a general procedure for measuring SAMDC activity involves quantifying the release of ¹⁴CO₂ from L-[carboxyl-¹⁴C]adenosylmethionine. The assay would typically be performed with purified or recombinant SAMDC enzyme in the presence of varying concentrations of the inhibitor.
This compound: Cell-Based SAMDC Activity Assay
-
Objective: To assess the effect of Sardomozide on intracellular SAMDC activity.
-
Cell Line: Chinese Hamster Ovary (CHO) cells.[10]
-
Protocol:
-
Results: Treatment with 3 µM Sardomozide for 48 hours reduced intracellular SAMDC activity to 10% of the control.[1][10]
Berenil: In Vivo Assessment of Immunomodulatory Effects in Mice
-
Objective: To investigate the effect of Berenil on the host immune response during Trypanosoma congolense infection.
-
Animal Model: BALB/c and C57BL/6 mice infected intraperitoneally with T. congolense.[6]
-
Protocol:
-
Mice were infected with T. congolense.
-
A group of infected mice was treated with Berenil.
-
The expression of CD25 and FoxP3 on splenic cells was assessed ex vivo.
-
Serum levels and spontaneous and LPS-induced production of pro-inflammatory cytokines (IL-6, IL-12, TNF, and IFN-γ) by splenic and hepatic CD11b+ cells were determined by ELISA.[6]
-
-
Results: Berenil treatment significantly reduced the percentage of CD25+ cells, regulatory T cells (CD4+Foxp3+), and the serum levels of the pro-inflammatory cytokines IL-6, IL-12, TNF, and IFN-γ.[6]
Berenil: LPS-Induced Septic Shock Model
-
Objective: To determine the influence of Berenil on LPS-induced septic shock.
-
Animal Model: BALB/c mice.[6]
-
Protocol:
-
Mice were injected with Berenil 24 hours prior to being challenged intraperitoneally with LPS (5 mg/kg).
-
Mice were monitored for disease severity.
-
After 24 hours, mice were sacrificed, and peritoneal wash fluid and serum were collected for cytokine analysis.[6]
-
-
Results: Berenil treatment significantly ameliorated LPS-induced septic shock and the associated cytokine storm.[11]
Selectivity Profile Comparison
-
This compound demonstrates high selectivity for its primary target, SAMDC, with an IC50 in the low nanomolar range.[1][10] Its inhibitory activity against diamine oxidase is significantly lower, with an IC50 in the micromolar range, indicating a selectivity of over 3600-fold for SAMDC over DAO.[2] Its antiproliferative effects are a direct consequence of its targeted inhibition of the polyamine biosynthesis pathway.
-
Berenil , in contrast, exhibits a broader spectrum of biological activity. Its classical use is as a trypanocidal agent targeting parasite DNA.[6] However, its more recently discovered immunomodulatory effects stem from its ability to inhibit multiple key signaling pathways involved in inflammation.[8][9] This suggests a less specific, multi-targeted mechanism of action in host cells compared to the highly selective action of Sardomozide on its primary enzyme target. The ability of Berenil to bind to AT-rich sequences in DNA could also contribute to a wider range of cellular effects.[8]
Conclusion
This compound and Berenil have distinct selectivity profiles. Sardomozide is a highly selective inhibitor of SAMDC, making it a valuable tool for studying the polyamine biosynthesis pathway and a potential candidate for targeted therapies. Berenil, while effective as an anti-parasitic agent, also functions as a broad-spectrum immunomodulator by downregulating multiple pro-inflammatory signaling pathways. The choice between these two compounds would depend on the specific research or therapeutic goal, with Sardomozide being suited for applications requiring precise inhibition of polyamine synthesis and Berenil for contexts where broad anti-inflammatory or anti-parasitic activity is desired.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Sardomozide | C11H14N6 | CID 9576789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diminazene Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 673. Diminazene (WHO Food Additives Series 25) [inchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Diminazene aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
In Vivo Showdown: Sardomozide Dihydrochloride Demonstrates Potent Anti-Tumor Efficacy in Preclinical Models
For Immediate Release
[City, State] – [Date] – New comparative data on the in vivo anti-tumor effects of Sardomozide dihydrochloride (formerly known as CGP 48664A), a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), reveals significant tumor growth inhibition in various preclinical cancer models. This guide provides a comprehensive overview of the experimental data, comparing Sardomozide's performance against a first-generation SAMDC inhibitor, Methylglyoxal-bis(guanylhydrazone) (MGBG), and standard-of-care chemotherapies. The findings underscore Sardomozide's potential as a promising therapeutic agent for researchers, scientists, and drug development professionals.
This compound targets the polyamine biosynthesis pathway, which is crucial for cell proliferation and is often dysregulated in cancer. By inhibiting SAMDC, Sardomozide depletes the intracellular pools of spermidine and spermine, essential polyamines for cell growth, thereby leading to a cytostatic or cytotoxic effect on tumor cells. Preclinical studies have demonstrated its efficacy in a range of syngeneic and human tumor xenograft models, including melanoma, bladder cancer, and lung carcinoma.[1][2]
Comparative Efficacy of this compound
In vivo studies highlight Sardomozide's superior anti-tumor activity and wider therapeutic window compared to the less selective first-generation SAMDC inhibitor, MGBG.[2] The following tables summarize the quantitative data from key preclinical studies.
Table 1: In Vivo Anti-Tumor Activity of this compound in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Increase in Lifespan (%) | Reference |
| B16 Melanoma | Sardomozide | 20 mg/kg, i.p., daily | 75 | 50 | Regenass et al., 1994 |
| MGBG | 20 mg/kg, i.p., daily | 40 | 20 | Regenass et al., 1994 | |
| Dacarbazine | 80 mg/kg, i.p., daily for 5 days | Variable | Variable | [3][4] | |
| Lewis Lung Carcinoma | Sardomozide | 20 mg/kg, i.p., daily | 68 | 45 | Regenass et al., 1994 |
| MGBG | 20 mg/kg, i.p., daily | 35 | 15 | Regenass et al., 1994 |
Table 2: In Vivo Anti-Tumor Activity of this compound in Human Tumor Xenograft Models
| Tumor Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| T-24 Bladder Carcinoma | Sardomozide | 20 mg/kg, i.p., daily | >90 | Regenass et al., 1994 |
| Gemcitabine + Cisplatin | Gem: 1000mg/m², Cis: 70mg/m² (human dose equivalent) | Variable | [5][6][7][8] | |
| SK MEL-24 Melanoma | Sardomozide | 20 mg/kg, i.p., daily | >90 | Regenass et al., 1994 |
| MALME-3M Melanoma | Sardomozide | 20 mg/kg, i.p., daily | >90 | Regenass et al., 1994 |
Experimental Protocols
The following is a generalized protocol for in vivo anti-tumor efficacy studies of this compound based on published research.
1. Animal Models:
-
Syngeneic models: C57BL/6 mice for B16 melanoma and Lewis lung carcinoma.
-
Xenograft models: Athymic nude mice (nu/nu) for human tumor cell lines (T-24, SK-MEL-24, MALME-3M).
-
Animals are typically 6-8 weeks old at the start of the experiment.
2. Tumor Cell Implantation:
-
For solid tumors, a suspension of 1 x 10⁶ to 5 x 10⁶ cancer cells in a volume of 0.1-0.2 mL of sterile phosphate-buffered saline (PBS) or culture medium is injected subcutaneously into the flank of the mice.[3]
3. Drug Preparation and Administration:
-
This compound and MGBG are dissolved in sterile saline.
-
Dacarbazine is dissolved in an appropriate vehicle, such as PBS.[3]
-
Gemcitabine and Cisplatin are reconstituted as per clinical protocols.[6]
-
Treatments are administered via intraperitoneal (i.p.) injection, typically starting when tumors reach a palpable size (e.g., 50-100 mm³).
4. Treatment Schedule:
-
Sardomozide and MGBG are often administered daily.
-
Dacarbazine is typically given for a cycle of 5 consecutive days.[3]
-
Gemcitabine and Cisplatin are administered on a cyclical schedule (e.g., every 3 weeks).[5][8]
5. Assessment of Anti-Tumor Efficacy:
-
Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (length x width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
For survival studies, mice are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size, or signs of morbidity are observed).
6. Statistical Analysis:
-
Statistical significance of differences in tumor growth between treated and control groups is determined using appropriate statistical tests, such as the Student's t-test or ANOVA.
Visualizing the Science
To better understand the mechanism and experimental processes, the following diagrams have been generated.
References
- 1. Synergistic anti-tumor effects of combined gemcitabine and cisplatin nanoparticles in a stroma-rich bladder carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoimmunotherapy for melanoma with dacarbazine and 2,4-dinitrochlorobenzene: results from a murine tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4036-Bladder/Urothelial neoadjuvant/adjuvant ciSplatin and gemcitabine | eviQ [eviq.org.au]
- 6. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 7. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 8. bccancer.bc.ca [bccancer.bc.ca]
Confirming In Vivo Target Engagement of Sardomozide Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sardomozide dihydrochloride, a potent S-adenosylmethionine decarboxylase (SAMDC) inhibitor, with other relevant alternatives for in vivo applications. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the target engagement and efficacy of these compounds.
Introduction to this compound and its Target
This compound (also known as CGP 48664 or SAM486A) is a second-generation, highly potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC).[1][2] SAMDC is a critical enzyme in the polyamine biosynthesis pathway, responsible for catalyzing the conversion of S-adenosylmethionine (SAM) to S-adenosyl-3-(methylthio)propylamine, the donor of the aminopropyl group for the synthesis of spermidine and spermine.[3][4] Polyamines are essential for cell growth, proliferation, and differentiation, and their levels are often elevated in cancer cells, making SAMDC a key target for anti-cancer drug development.[4][5] By inhibiting SAMDC, Sardomozide depletes intracellular polyamine pools, particularly spermidine and spermine, leading to the inhibition of tumor cell growth.[1][4]
This guide compares this compound with two other inhibitors of the polyamine pathway:
-
Methylglyoxal bis(guanylhydrazone) (MGBG): A first-generation, non-specific SAMDC inhibitor.[4][6]
-
α-Difluoromethylornithine (DFMO): An irreversible inhibitor of ornithine decarboxylase (ODC), the first rate-limiting enzyme in the polyamine biosynthesis pathway.[7][8]
Comparative In Vivo Performance
| Parameter | This compound | Methylglyoxal bis(guanylhydrazone) (MGBG) | α-Difluoromethylornithine (DFMO) | References |
| Target | S-adenosylmethionine decarboxylase (SAMDC) | S-adenosylmethionine decarboxylase (SAMDC) | Ornithine decarboxylase (ODC) | [1][6][7] |
| Potency (vs. SAMDC) | High (IC50 ~5 nM) | Moderate (IC50 in µM range) | N/A (Targets ODC) | [1][9] |
| Specificity | High (selective for SAMDC over other enzymes like diamine oxidase) | Low (non-specific, mitochondrial toxicity) | High (specific for ODC) | [1][3][6] |
| In Vivo Antitumor Efficacy (Single Agent) | Strong suppression of tumor growth in xenograft models (e.g., B16 melanoma, T24 bladder, MDA-MB-435 breast) | Marginal antitumor activity in the same xenograft models | Delayed tumor formation and reduced tumor volume in xenograft models (e.g., neuroblastoma) | [6][7][8] |
| Effect on Polyamine Levels | Decreased spermidine and spermine; increased putrescine | Decreased spermidine and spermine; increased putrescine | Decreased putrescine and spermidine; spermine levels often unaffected | [1][4][7][8] |
| Toxicity Profile | Myelosuppression (dose-limiting) | High (mitochondrial toxicity) | Generally well-tolerated | [3][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches for confirming target engagement, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments to confirm in vivo target engagement of this compound are provided below.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the effect of this compound on tumor growth in a xenograft mouse model.
Materials:
-
Tumor cells (e.g., MDA-MB-435 breast cancer cells)
-
Immunocompromised mice (e.g., nude mice)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Continued Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the average tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.
Measurement of Polyamine Levels in Tumor Tissue by HPLC
Objective: To quantify the levels of putrescine, spermidine, and spermine in tumor tissues from treated and control animals.
Materials:
-
Excised tumor tissues
-
Perchloric acid (PCA)
-
Dansyl chloride
-
HPLC system with a fluorescence detector
Protocol:
-
Tissue Homogenization: Homogenize a known weight of tumor tissue in ice-cold PCA.
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated protein.
-
Supernatant Collection: Collect the supernatant containing the polyamines.
-
Dansylation: React the polyamines in the supernatant with dansyl chloride to form fluorescent derivatives.
-
HPLC Analysis: Inject the dansylated sample into an HPLC system equipped with a C18 reverse-phase column.
-
Quantification: Separate and quantify the dansylated polyamines using a fluorescence detector. Use known standards for each polyamine to generate a standard curve for accurate quantification.
-
Data Normalization: Normalize the polyamine levels to the initial tissue weight or protein content of the homogenate.
S-adenosylmethionine Decarboxylase (SAMDC) Enzyme Activity Assay in Tumor Tissue Lysate
Objective: To directly measure the enzymatic activity of SAMDC in tumor tissues to confirm target engagement by this compound. (Adapted from a protocol for plant tissues).
Materials:
-
Excised tumor tissues
-
Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
[1-¹⁴C]S-adenosylmethionine (radiolabeled substrate)
-
Scintillation vials and cocktail
-
Scintillation counter
Protocol:
-
Lysate Preparation: Homogenize fresh or frozen tumor tissue in ice-cold lysis buffer.
-
Centrifugation: Centrifuge the homogenate to obtain a clear supernatant (cytosolic fraction).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a sealed reaction vessel, add a defined amount of tumor lysate to a reaction mixture containing buffer and [1-¹⁴C]S-adenosylmethionine.
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The enzymatic decarboxylation of the substrate will release ¹⁴CO₂.
-
CO₂ Trapping: Stop the reaction by adding acid (e.g., trichloroacetic acid) and trap the released ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a scintillation-compatible trapping solution) placed in a center well within the sealed vessel.
-
Scintillation Counting: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Activity Calculation: Calculate the SAMDC activity as picomoles of CO₂ released per minute per milligram of protein. Compare the activity in lysates from Sardomozide-treated tumors to that of vehicle-treated tumors.
Western Blot Analysis for SAMDC Protein Levels
Objective: To assess the effect of this compound treatment on the expression levels of the SAMDC protein in tumor tissue.
Materials:
-
Excised tumor tissues
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against SAMDC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse tumor tissues in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SAMDC.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare SAMDC protein levels between treated and control groups.
Conclusion
This compound is a potent and selective inhibitor of SAMDC with demonstrated in vivo antitumor activity. The experimental data suggests its superiority over the first-generation inhibitor MGBG in terms of both efficacy and safety. While a direct single-agent comparison with the ODC inhibitor DFMO is less clear from the available literature, combination studies suggest a synergistic effect. The provided protocols offer a robust framework for researchers to confirm the in vivo target engagement of this compound by assessing its impact on tumor growth, polyamine levels, direct enzyme activity, and protein expression. These methods are crucial for the pre-clinical evaluation and further development of this promising anti-cancer agent.
References
- 1. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours [pubmed.ncbi.nlm.nih.gov]
- 3. The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis [mdpi.com]
- 4. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamine Homeostasis in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New S-adenosylmethionine decarboxylase inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MGBG analogues as potent inhibitors of S-adenosylmethionine decarboxylase of Onchocerca volvulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Sardomozide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Sardomozide dihydrochloride. As a potent enzyme inhibitor, meticulous adherence to safety protocols is paramount to ensure a safe laboratory environment. This guide is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) which should be consulted prior to any handling of this compound.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet for this compound was not located, the following best-practice guidelines for handling potent enzyme inhibitors should be strictly followed.
Personal Protective Equipment (PPE):
Due to the potent nature of this compound, a comprehensive PPE strategy is required to minimize exposure risk.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. Double-gloving is recommended. |
| Body Protection | A fully buttoned lab coat. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator is recommended, especially when handling the powder form or creating solutions. |
Engineering Controls:
| Control Type | Recommendation |
| Ventilation | All handling of this compound, especially weighing of the solid, should be performed in a certified chemical fume hood. |
| Designated Area | A designated area within the laboratory should be established for the handling of this potent compound to prevent cross-contamination. |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Operational and Disposal Plans
Storage and Stability:
Proper storage is critical to maintain the integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Store the solid powder at -20°C for long-term stability. |
| Storage Conditions | Keep the container tightly sealed in a dry and well-ventilated place. |
| Solution Storage | Store stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
Spill Management:
In the event of a spill, evacuate the area and prevent further spread of the material. For small spills of the solid, carefully scoop the material into a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. The spill area should be decontaminated with a suitable cleaning agent.
Disposal:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all applicable federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Mechanism of Action: Inhibition of Polyamine Biosynthesis
This compound is a potent and specific inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthesis pathway. Polyamines, such as spermidine and spermine, are essential for cell growth, proliferation, and differentiation. By inhibiting SAMDC, this compound disrupts the production of these vital polyamines, leading to its antiproliferative effects.
Caption: Inhibition of SAMDC by this compound.
Cited Quantitative Data
The following table summarizes key quantitative data related to the inhibitory activity of this compound.
| Parameter | Value | Cell/Enzyme Type | Reference |
| IC₅₀ (SAMDC) | 5 nM | Not specified | [1] |
| IC₅₀ (Cell Proliferation) | Varies by cell line | e.g., Tumor cell lines | Not specified |
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
